Product packaging for (R)-3,4-Dcpg(Cat. No.:CAS No. 201730-10-1)

(R)-3,4-Dcpg

Katalognummer: B1662249
CAS-Nummer: 201730-10-1
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: IJVMOGKBEVRBPP-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6 B1662249 (R)-3,4-Dcpg CAS No. 201730-10-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(R)-amino(carboxy)methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVMOGKBEVRBPP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424986
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201730-10-1
Record name 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Neuropharmacological Profile of (R)-3,4-Dicarboxyphenylglycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a notable chemical entity within the field of neuroscience, primarily recognized for its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive technical guide to the function, pharmacology, and experimental evaluation of this compound. It is crucial to distinguish the activity of the (R)-enantiomer from its stereoisomer, (S)-3,4-DCPG, which is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1][2]. The racemic mixture, (RS)-3,4-DCPG, consequently exhibits a mixed pharmacological profile, with the (R)-isomer driving AMPA receptor antagonism and the (S)-isomer mediating mGluR8 agonism[3].

Core Function: AMPA Receptor Antagonism

This compound functions as a competitive antagonist at ionotropic AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By binding to the AMPA receptor, this compound prevents the endogenous ligand, glutamate, from activating the receptor's associated ion channel. This action inhibits the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby reducing neuronal depolarization and dampening excitatory signaling.

The selectivity of this compound is a key aspect of its pharmacological profile. It demonstrates significant antagonism at AMPA receptors with weaker activity at N-methyl-D-aspartate (NMDA) receptors and negligible effects at kainate receptors, another subtype of ionotropic glutamate receptors. This selectivity allows for the specific investigation of AMPA receptor-mediated processes in neuronal circuits.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its S-enantiomer for comparative purposes.

LigandTarget ReceptorActionApparent Dissociation Constant (Kd)Reference
This compound AMPAAntagonist77 µM
NMDAAntagonist472 µM (for (RS)-3,4-DCPG)
KainateNo significant antagonism> 3 mM
LigandTarget ReceptorActionEC50/IC50Reference
(S)-3,4-DCPG mGluR8aAgonist31 nM
mGluR1-7Weak agonist/antagonist> 3.5 µM

Signaling Pathways

The primary signaling pathway affected by this compound is the direct modulation of ion flux through the AMPA receptor channel. By blocking this channel, this compound prevents the rapid depolarization of the postsynaptic membrane. Downstream of this immediate effect, AMPA receptor antagonism can influence a multitude of intracellular signaling cascades. For instance, inhibition of AMPA receptors has been shown to suppress the extracellular signal-regulated kinase (ERK1/2) pathway, a critical cascade involved in cell proliferation and differentiation.

AMPA_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates R_DCPG This compound R_DCPG->AMPAR Blocks Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Mediates Depolarization Membrane Depolarization Ion_Influx->Depolarization ERK_Pathway ERK1/2 Pathway Depolarization->ERK_Pathway Activates Downstream Downstream Cellular Effects ERK_Pathway->Downstream

Signaling pathway of this compound at the AMPA receptor.

Experimental Protocols

The investigation of this compound's function relies on a variety of established neuroscience techniques. Below are detailed methodologies for key experimental approaches.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents flowing through AMPA receptors in individual neurons and how they are affected by this compound.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Identify neurons for recording using differential interference contrast (DIC) optics.

    • Prepare patch pipettes (3-5 MΩ resistance) from borosilicate glass and fill with an internal solution containing (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.2-7.3.

    • Establish a whole-cell patch-clamp configuration on the selected neuron.

    • Clamp the neuron's membrane potential at -70 mV to primarily record AMPA receptor-mediated currents.

    • Evoke excitatory postsynaptic currents (EPSCs) by placing a stimulating electrode near the patched neuron.

    • After establishing a stable baseline of EPSCs, bath-apply this compound at various concentrations to determine its effect on the amplitude and kinetics of the AMPA receptor-mediated EPSCs.

Electrophysiology_Workflow A Brain Slice Preparation B Whole-Cell Patch-Clamp A->B C Record Baseline AMPA EPSCs B->C D Bath Apply This compound C->D E Record Post-Drug AMPA EPSCs D->E F Data Analysis: Compare EPSC Amplitudes E->F

Workflow for electrophysiological analysis of this compound.
Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity and the effect of this compound.

Methodology:

  • Cell Culture and Dye Loading:

    • Plate primary neurons or neuronal cell lines on glass-bottom dishes.

    • After a desired time in culture, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Imaging:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Acquire a baseline fluorescence signal from the cells.

    • Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or AMPA) to induce calcium influx.

    • After recording the agonist-induced response, wash the cells and then pre-incubate with this compound for a defined period.

    • Re-stimulate the cells with the AMPA receptor agonist in the presence of this compound.

    • Record the fluorescence changes and analyze the data to determine the extent to which this compound inhibits the agonist-induced calcium influx.

Calcium_Imaging_Workflow A Load Cells with Calcium Indicator Dye B Record Baseline Fluorescence A->B C Apply AMPA Agonist & Record Ca2+ Response B->C D Washout and Apply This compound C->D E Re-apply AMPA Agonist in presence of this compound D->E F Record Ca2+ Response and Analyze Inhibition E->F

Workflow for calcium imaging experiments with this compound.
In Vivo Behavioral Assays

To understand the physiological and behavioral consequences of AMPA receptor antagonism by this compound, various animal models can be employed.

Example: Anticonvulsant Activity Assessment

Methodology:

  • Animal Model: Use a susceptible mouse strain for seizures, such as DBA/2 mice.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group should also be included.

  • Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), induce seizures using a standardized method, such as:

    • Maximal Electroshock Seizure (MES) Test: Deliver a brief electrical stimulus through corneal or ear-clip electrodes.

    • Pentylenetetrazol (PTZ) Test: Administer a convulsant dose of PTZ.

  • Behavioral Observation: Observe the animals for the presence and severity of seizures. Key parameters to measure include the latency to seizure onset, the duration of seizures, and the percentage of animals protected from seizures.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group to determine the anticonvulsant efficacy of the compound.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of AMPA receptor function in the CNS. Its selectivity for AMPA receptors over other ionotropic glutamate receptors allows for the specific dissection of AMPA-mediated synaptic transmission and plasticity. The experimental protocols outlined in this guide provide a framework for researchers to further explore the neuropharmacological properties of this compound and its potential as a modulator of excitatory neurotransmission in both physiological and pathological contexts.

References

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): A Selective AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the modulation of glutamatergic signaling.

Introduction

The AMPA receptor, a subtype of ionotropic glutamate receptors, is integral to synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Selective antagonists of the AMPA receptor are valuable tools for dissecting the physiological and pathological roles of this receptor and hold potential as therapeutic agents for conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases.

This compound has been identified as a selective antagonist at AMPA receptors. Its antagonist activity is stereospecific, with the (R)-enantiomer being active at AMPA receptors, while the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This stereoselectivity underscores the distinct pharmacological profiles of the enantiomers and highlights the importance of chiral purity in pharmacological studies.

This guide summarizes the available quantitative data on the antagonist activity of this compound, provides detailed representative experimental protocols for its characterization, and illustrates relevant signaling pathways and experimental workflows.

Data Presentation

The antagonist activity of this compound at ionotropic glutamate receptors has been quantitatively assessed. The following tables summarize the available data on its binding affinity and selectivity.

Table 1: Antagonist Activity of this compound at Ionotropic Glutamate Receptors

ReceptorApparent Dissociation Constant (Kd)Reference
AMPA Receptor77 µM[1]
Kainate Receptor> 3 mM[1]
NMDA ReceptorActive as an antagonist[1]

Mechanism of Action

This compound acts as a competitive antagonist at the AMPA receptor. It binds to the glutamate binding site on the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the conformational change required for ion channel opening, thus blocking the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. The result is a reduction in excitatory postsynaptic potentials (EPSPs) and a dampening of excitatory neurotransmission.

Downstream Signaling Pathways

By blocking AMPA receptor activation, this compound can modulate various downstream signaling cascades. One of the key pathways affected is the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. Inhibition of AMPA receptor activity can lead to a reduction in the phosphorylation of ERK, which in turn can affect the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). This can ultimately influence gene expression and cellular processes related to synaptic plasticity and cell survival.[2][3]

AMPA_Antagonist_Signaling cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel_Opening Activates Glutamate Glutamate Glutamate->AMPA_R Binds R_3_4_DCPG This compound R_3_4_DCPG->AMPA_R Blocks ERK_MAPK_Pathway ERK/MAPK Pathway Ion_Channel_Opening->ERK_MAPK_Pathway Activates pERK pERK ERK_MAPK_Pathway->pERK Phosphorylates CREB CREB pERK->CREB Activates pCREB pCREB CREB->pCREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) pCREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway illustrating the effect of this compound on the ERK/MAPK pathway.

Experimental Protocols

The following sections provide detailed, representative protocols for the characterization of this compound as an AMPA receptor antagonist. These are intended as examples of standard methodologies in the field.

Synthesis of (R)-3,4-Dicarboxyphenylglycine

Workflow for Enantioselective Synthesis:

Synthesis_Workflow Start Starting Material (e.g., Substituted Phenylacetic Acid Derivative) Chiral_Auxiliary Introduction of a Chiral Auxiliary Start->Chiral_Auxiliary Diastereoselective_Reaction Diastereoselective Functionalization Chiral_Auxiliary->Diastereoselective_Reaction Separation Chromatographic Separation of Diastereomers Diastereoselective_Reaction->Separation Cleavage Cleavage of Chiral Auxiliary Separation->Cleavage Final_Product This compound Cleavage->Final_Product

Figure 2: General workflow for the enantioselective synthesis of this compound.

Representative Protocol:

  • Protection of Carboxylic Acid Groups: The starting material, 3,4-dicarboxyphenylacetic acid, is first protected, for example, by esterification to form the corresponding dimethyl or diethyl esters.

  • Introduction of a Chiral Auxiliary: A chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, is reacted with the protected starting material to form a diastereomeric mixture of amides.

  • Diastereoselective Alkylation: The amide is then subjected to a diastereoselective alkylation or amination at the α-carbon.

  • Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques, such as column chromatography.

  • Deprotection and Hydrolysis: The separated diastereomer is then subjected to deprotection of the carboxylic acid groups and hydrolysis of the amide bond to yield the enantiomerically pure this compound.

  • Purification and Characterization: The final product is purified by recrystallization or chromatography and its structure and enantiomeric purity are confirmed by NMR, mass spectrometry, and chiral HPLC.

In Vitro Characterization

This assay is used to determine the binding affinity (Ki) of this compound for the AMPA receptor.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Preparation Prepare Membrane Homogenates (Expressing AMPA Receptors) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]AMPA) - Varying concentrations of this compound Preparation->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Generate competition curve - Calculate IC50 and Ki Quantification->Analysis

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Representative Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing AMPA receptors (e.g., rat cortical neurons or HEK293 cells transfected with specific AMPA receptor subunits).

  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]AMPA) and varying concentrations of this compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This technique is used to directly measure the effect of this compound on AMPA receptor-mediated currents in living cells.

Representative Protocol:

  • Cell Culture: Cells expressing AMPA receptors (e.g., cultured hippocampal neurons or HEK293 cells transfected with specific AMPA receptor subunits) are grown on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and AMPA receptor-mediated currents are evoked by the application of glutamate or an AMPA receptor agonist.

  • Drug Application: this compound is applied to the cell at various concentrations, and the resulting inhibition of the AMPA receptor-mediated current is measured.

  • Data Analysis: The concentration-response curve for this compound is plotted to determine its IC50 value.

In Vivo Characterization

In vivo studies are essential to evaluate the physiological effects of this compound in a whole-organism context.

Representative Protocol: In Vivo Electrophysiology in Rodent Models

  • Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure: A craniotomy is performed to expose the brain region of interest (e.g., the hippocampus).

  • Electrode Implantation: A recording electrode is lowered into the target brain region to record neuronal activity.

  • Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally (e.g., via microinjection into the brain).

  • Stimulation and Recording: Synaptic responses are evoked by stimulating afferent pathways, and the effect of this compound on the evoked field excitatory postsynaptic potentials (fEPSPs) is recorded.

  • Data Analysis: The amplitude and slope of the fEPSPs are analyzed to quantify the inhibitory effect of this compound on synaptic transmission.

Selectivity Profile

The selectivity of an AMPA receptor antagonist is crucial for its utility as a research tool and its potential as a therapeutic agent. This compound has been shown to be selective for AMPA receptors over kainate receptors. It also exhibits antagonist activity at NMDA receptors, although the relative potency compared to its AMPA receptor antagonism requires further detailed characterization.

Logical Diagram of Selectivity Assessment:

Selectivity_Logic Test_Compound This compound AMPA_Assay AMPA Receptor Assay (Binding or Functional) Test_Compound->AMPA_Assay NMDA_Assay NMDA Receptor Assay (Binding or Functional) Test_Compound->NMDA_Assay Kainate_Assay Kainate Receptor Assay (Binding or Functional) Test_Compound->Kainate_Assay Potency_AMPA Determine Potency (e.g., Ki, IC50) AMPA_Assay->Potency_AMPA Potency_NMDA Determine Potency (e.g., Ki, IC50) NMDA_Assay->Potency_NMDA Potency_Kainate Determine Potency (e.g., Ki, IC50) Kainate_Assay->Potency_Kainate Comparison Compare Potencies Potency_AMPA->Comparison Potency_NMDA->Comparison Potency_Kainate->Comparison Selectivity_Profile Determine Selectivity Profile Comparison->Selectivity_Profile

Figure 4: Logical workflow for determining the selectivity profile of an AMPA receptor antagonist.

Therapeutic Potential

Selective AMPA receptor antagonists have therapeutic potential in a range of neurological disorders characterized by excessive glutamatergic signaling. These include:

  • Epilepsy: By reducing excessive excitatory neurotransmission, AMPA receptor antagonists can help to control seizures.

  • Neurodegenerative Diseases: In conditions such as Alzheimer's disease and Parkinson's disease, excitotoxicity mediated by glutamate receptors is thought to contribute to neuronal cell death. AMPA receptor antagonists may offer neuroprotective effects.

  • Ischemic Stroke: Following a stroke, excessive glutamate release can lead to excitotoxic neuronal damage. AMPA receptor antagonists could potentially limit this damage.

  • Pain: AMPA receptors are involved in the transmission of pain signals in the spinal cord, and their antagonism may provide analgesic effects.

Further research is needed to fully elucidate the therapeutic potential of this compound and other selective AMPA receptor antagonists.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its stereospecific and selective antagonist activity makes it a useful probe for dissecting the complexities of glutamatergic neurotransmission. The methodologies outlined in this guide provide a framework for the further characterization of this compound and the development of novel AMPA receptor modulators with therapeutic potential. As our understanding of the intricate roles of AMPA receptor subtypes in health and disease continues to grow, so too will the importance of selective antagonists like this compound in advancing neuroscience research and drug discovery.

References

Pharmacological Profile of (R)-3,4-Dicarboxyphenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional antagonist activity, and in vivo effects. Detailed experimental methodologies for key assays are presented to facilitate the replication and extension of these findings. Furthermore, signaling pathways associated with AMPA receptor antagonism and relevant experimental workflows are visualized to provide a clear conceptual framework for understanding the mechanism of action of this compound.

Introduction

The 3,4-dicarboxyphenylglycines are a class of phenylglycine derivatives with notable activity at glutamate receptors. While the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGlu8), the (R)-enantiomer, (R)-3,4-Dicarboxyphenylglycine, demonstrates selective antagonist activity at ionotropic AMPA receptors.[1][2] This stereospecificity highlights the distinct pharmacological profiles of the enantiomers and underscores the importance of this compound as a tool for probing the physiological and pathological roles of AMPA receptors. Its demonstrated anticonvulsant properties in animal models suggest its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic signaling, such as epilepsy.[3]

Quantitative Pharmacological Data

The following tables summarize the known quantitative pharmacological data for (R)-3,4-Dicarboxyphenylglycine.

Table 1: Receptor Binding and Functional Antagonism

ParameterReceptorSpeciesPreparationValueReference
Apparent KdAMPARatNeonatal Spinal Cord Motoneurones77 µM[1]
Antagonist ActivityNMDARatNeonatal Spinal Cord MotoneuronesWeak Antagonism
Antagonist ActivityKainateRatNeonatal Spinal Cord MotoneuronesLittle to no activity

Table 2: In Vivo Efficacy

AssaySpeciesAdministrationED₅₀Reference
Sound-induced seizuresDBA/2 Micei.c.v.0.38 nmol

Experimental Protocols

Electrophysiological Characterization of AMPA Receptor Antagonism in Neonatal Rat Spinal Cord

This protocol is based on the methodology described by Thomas et al. (1997) for the functional characterization of this compound.

Objective: To determine the functional antagonist activity of this compound at AMPA receptors in a native neuronal preparation.

3.1.1. Preparation of the Neonatal Rat Spinal Cord

  • Isolate the spinal cord from neonatal (0-4 days old) Wistar rats.

  • Place the isolated spinal cord in a bath of artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂ at room temperature. The aCSF composition should be (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, D-glucose 10.

  • Secure the spinal cord in a recording chamber with the ventral side up.

3.1.2. Electrophysiological Recording

  • Use suction electrodes to record from a ventral root (e.g., L4 or L5) and to stimulate a corresponding dorsal root.

  • Evoke a monosynaptic reflex by applying a single electrical stimulus to the dorsal root.

  • Record the resulting ventral root potential using a differential amplifier.

  • Establish a stable baseline response to a submaximal concentration of the AMPA receptor agonist, AMPA (e.g., 10 µM).

  • Bath-apply increasing concentrations of this compound and record the inhibition of the AMPA-evoked depolarization.

3.1.3. Data Analysis

  • Measure the amplitude of the AMPA-evoked depolarization in the absence and presence of different concentrations of this compound.

  • Construct a concentration-response curve for the antagonist effect of this compound.

  • Calculate the apparent dissociation constant (Kd) using the Schild equation for competitive antagonism.

Radioligand Binding Assay for AMPA Receptor Affinity (General Protocol)

While a specific radioligand binding study for this compound is not available in the literature, the following protocol outlines a general method for determining the binding affinity of a competitive antagonist at AMPA receptors using a radiolabeled antagonist like [³H]-CNQX.

Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor.

3.2.1. Membrane Preparation

  • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

3.2.2. Binding Assay

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-CNQX (typically at or below its Kd), and a range of concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, include wells with a high concentration of a known AMPA receptor antagonist (e.g., unlabeled CNQX).

  • Incubate the plate at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3.2.3. Data Analysis

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Signaling

This compound acts as a competitive antagonist at the AMPA receptor. By binding to the glutamate binding site, it prevents the agonist-induced conformational change necessary for ion channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions. This blockade of ionotropic function has downstream consequences on intracellular signaling cascades. For instance, inhibition of AMPA receptor activity has been shown to suppress the extracellular signal-regulated kinase (ERK) pathway.

AMPA_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds R_3_4_DCPG This compound R_3_4_DCPG->AMPA_R Blocks Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening ERK_Pathway ERK Pathway Ion_Channel->ERK_Pathway Inhibition of Downstream Signaling Cellular_Response Altered Cellular Response (e.g., reduced excitability) ERK_Pathway->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (Determine functional antagonism, Kd) Binding_Assay->Electrophysiology Confirm functional activity Selectivity_Panel Receptor Selectivity Panel (NMDA, Kainate, mGluRs) Electrophysiology->Selectivity_Panel Assess selectivity Anticonvulsant_Models Anticonvulsant Models (e.g., audiogenic seizures) Selectivity_Panel->Anticonvulsant_Models Evaluate in vivo efficacy PK_Studies Pharmacokinetic Studies (ADME) Anticonvulsant_Models->PK_Studies Determine drug-like properties Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Assess safety profile

References

Investigating Synaptic Plasticity with (R)- and (S)-3,4-Dicarboxyphenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental mechanism underlying learning, memory, and various neuropathologies. Pharmacological tools are essential for dissecting the complex molecular machinery governing these processes. The compound 3,4-dicarboxyphenylglycine (DCPG) presents a compelling case study in stereoisomer-specific pharmacology. Its two enantiomers, (R)-3,4-DCPG and (S)-3,4-DCPG, possess distinct molecular targets within the glutamatergic system, making them valuable tools for investigating different facets of synaptic plasticity. This technical guide provides an in-depth overview of the application of this compound as an ionotropic glutamate receptor antagonist and (S)-3,4-DCPG as a metabotropic glutamate receptor agonist in the study of synaptic plasticity. We present their pharmacological profiles, detailed experimental protocols for their use in electrophysiological studies of Long-Term Potentiation (LTP) and Long-Term Depression (LTD), and visual workflows and signaling diagrams to guide experimental design.

Introduction: The Stereospecificity of 3,4-DCPG

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, offers a rich landscape of pharmacological targets. These include ionotropic receptors (AMPA, NMDA, and kainate) that mediate fast synaptic transmission, and metabotropic glutamate receptors (mGluRs) that modulate synaptic activity through G-protein coupled signaling pathways.

The enantiomers of 3,4-DCPG provide a clear example of how stereochemistry dictates biological activity:

  • (R)-3,4-Dicarboxyphenylglycine (this compound): This isomer functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are critical for the expression of both LTP and LTD, as they mediate the bulk of fast excitatory postsynaptic currents. Therefore, this compound is primarily used to block the expression of synaptic plasticity.

  • (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): In stark contrast, this isomer is a potent and highly selective agonist for the mGlu8a receptor, a member of the Group III mGluRs.[3][4] Group III mGluRs, including mGlu8, are typically located on presynaptic terminals and are coupled to Gi/Go proteins. Their activation generally leads to an inhibition of neurotransmitter release.[5] Consequently, (S)-3,4-DCPG is a tool for modulating synaptic plasticity by controlling presynaptic glutamate release.

This guide will delineate the use of each enantiomer, providing the quantitative data, protocols, and conceptual frameworks required for their effective application in synaptic plasticity research.

Quantitative Data Presentation

The distinct pharmacological profiles of the (R) and (S) enantiomers of 3,4-DCPG are summarized below.

Table 1: Pharmacological Profile of this compound

ParameterReceptor TargetValueSpecies/SystemReference
Apparent KdAMPA Receptor77 µMNeonatal Rat Spinal Cord
ActivityNMDA ReceptorWeak AntagonismNeonatal Rat Spinal Cord
ActivityKainate ReceptorLittle to no antagonismNeonatal Rat Spinal Cord

Table 2: Pharmacological Profile of (S)-3,4-DCPG

ParameterReceptor TargetValueSpecies/SystemReference
EC50mGlu8a Receptor31 nMCloned human mGlu8a receptors in AV12-664 cells
SelectivitymGlu1-7 Receptors>100-foldCloned human mGlu receptors
ActivityNMDA & Kainate ReceptorsLittle to no activity
ActivityAMPA ReceptorWeak or no antagonismNeonatal Rat Spinal Cord

Signaling Pathways and Mechanisms of Action

The divergent mechanisms of action for the (R) and (S) enantiomers are foundational to their application in research.

This compound: Antagonism of Postsynaptic AMPA Receptors

This compound acts by competitively binding to the glutamate binding site on postsynaptic AMPA receptors. This prevents the channel from opening in response to presynaptically released glutamate, thereby inhibiting the excitatory postsynaptic current (EPSC) and blocking the expression of synaptic plasticity.

R_DCPG_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_antagonist Glutamate Glutamate AMPAR AMPAR Glutamate Binding Site Glutamate->AMPAR:head Binds Ion Influx Ion Influx AMPAR->Ion Influx Prevents Na+ Influx R_DCPG This compound R_DCPG->AMPAR:head Blocks

Mechanism of this compound action.
(S)-3,4-DCPG: Agonism of Presynaptic mGlu8 Receptors

(S)-3,4-DCPG binds to and activates presynaptic mGlu8 receptors. As a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of voltage-gated calcium channels and the neurotransmitter release machinery. The net effect is a reduction in the probability of glutamate release from the presynaptic terminal.

S_DCPG_Signaling cluster_pre Presynaptic Terminal mGluR8 mGluR8 GiGo Gαi/o mGluR8->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits VGCC Voltage-Gated Ca2+ Channel GiGo->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Release Glutamate Release PKA->Release Modulates VGCC->Release Triggers S_DCPG (S)-3,4-DCPG S_DCPG->mGluR8 Activates

Signaling pathway of (S)-3,4-DCPG.

Experimental Protocols

The following are detailed, representative protocols for using each enantiomer to investigate synaptic plasticity, specifically LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Protocol 1: Investigating the Role of AMPA Receptors in LTP Expression using this compound

Objective: To determine if LTP expression is blocked by the AMPA receptor antagonist this compound.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Slice Preparation:

    • Anesthetize a juvenile rodent (e.g., P21-P30 Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).

    • Rapidly dissect the brain and prepare 300-400 µm thick horizontal hippocampal slices using a vibratome in the same ice-cold cutting solution.

    • Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Visualize CA1 pyramidal neurons using DIC microscopy.

    • Establish a whole-cell voltage-clamp recording (holding potential -70 mV) from a CA1 pyramidal neuron using a patch pipette (3-5 MΩ) filled with an internal solution (e.g., in mM: 130 Cs-methanesulfonate, 8 NaCl, 4 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA, 10 HEPES, 5 QX-314; pH 7.3).

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke EPSCs.

  • Experimental Procedure:

    • Baseline Recording: Record baseline EPSCs every 20 seconds (0.05 Hz) for 20 minutes to ensure a stable response. The stimulation intensity should be set to elicit 30-50% of the maximal response.

    • Drug Application: Bath-apply this compound at a concentration sufficient to block AMPA receptors (e.g., 100-200 µM, based on its Kd of 77 µM) for 10-15 minutes prior to LTP induction. Confirm the block of the baseline EPSC.

    • LTP Induction: While continuing to apply this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) while holding the postsynaptic cell in current-clamp to allow for depolarization.

    • Post-Induction Recording: Switch back to voltage-clamp and continue recording EPSCs for 40-60 minutes.

    • Washout (Optional): If feasible, wash out the drug to observe any recovery of the synaptic response.

  • Data Analysis:

    • Measure the amplitude of the EPSCs.

    • Normalize the post-HFS EPSC amplitudes to the average baseline amplitude.

    • Expected Result: In the presence of this compound, the HFS protocol should fail to induce a lasting potentiation of the EPSC, demonstrating that AMPA receptor function is necessary for the expression of LTP.

Protocol 2: Investigating the Modulation of LTP Induction by (S)-3,4-DCPG

Objective: To determine if the activation of presynaptic mGlu8 receptors with (S)-3,4-DCPG modulates the induction of LTP.

Methodology: Extracellular Field Potential Recording

  • Slice Preparation: Prepare hippocampal slices as described in Protocol 1.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Procedure:

    • Baseline Recording: Record stable baseline fEPSPs for 20 minutes at 0.05 Hz. Set the stimulation intensity to elicit a fEPSP slope that is 40-50% of the maximum.

    • Drug Application: Bath-apply (S)-3,4-DCPG at a concentration effective at mGlu8 receptors (e.g., 1-10 µM) for 20 minutes prior to and during the LTP induction. Note: Higher concentrations of (S)-3,4-DCPG may have off-target effects.

    • LTP Induction: Apply an HFS protocol (e.g., one train of 100 Hz for 1 second).

    • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes. The drug can either be washed out post-induction or maintained throughout the recording period, depending on the experimental question.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the post-HFS fEPSP slopes to the average baseline slope.

    • Compare the magnitude of LTP in control slices versus slices treated with (S)-3,4-DCPG.

    • Expected Result: Application of (S)-3,4-DCPG is expected to reduce the magnitude of LTP. This is consistent with its presynaptic inhibitory effect, which would reduce the amount of glutamate released during the HFS induction protocol, leading to weaker postsynaptic depolarization and NMDAR activation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for using the DCPG enantiomers to dissect synaptic plasticity mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Acute Brain Slices Rec Establish Stable Electrophysiological Recording (Patch-clamp or Field) Prep->Rec Baseline Record 20 min Stable Baseline Rec->Baseline Question Research Question Baseline->Question Apply_R Apply this compound (AMPA Antagonist) Question->Apply_R Block Expression? Apply_S Apply (S)-3,4-DCPG (mGluR8 Agonist) Question->Apply_S Modulate Induction? Induce Apply Plasticity Induction Protocol (e.g., HFS for LTP) Apply_R->Induce Apply_S->Induce PostRec Record Post-Induction for 60 min Induce->PostRec Analyze Normalize to Baseline & Compare Conditions PostRec->Analyze

Workflow for investigating synaptic plasticity with DCPG enantiomers.

References

The Role of (R)-3,4-Dicarboxyphenylglycine in Elucidating Excitatory Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) and its stereoisomer, (S)-3,4-DCPG, are invaluable pharmacological tools for dissecting the complexities of excitatory neurotransmission. While the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), the (R)-enantiomer exhibits distinct activity as an antagonist of AMPA receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its utility in studying the multifaceted nature of glutamate signaling. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its application in key neuroscience techniques, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Stereoisomer

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors to regulate a vast array of physiological processes. The dicarboxyphenylglycine (DCPG) family of compounds has emerged as a critical tool for differentiating the roles of specific glutamate receptor subtypes.

(S)-3,4-DCPG is a highly potent and selective agonist of the mGluR8 receptor, a member of the group III metabotropic glutamate receptors.[1][2][3] Group III mGluRs, including mGluR8, are typically located presynaptically and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels. This ultimately leads to a reduction in neurotransmitter release.

Conversely, This compound is recognized as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a major class of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[2] This stereospecificity makes the DCPG isomers powerful tools for isolating and studying the distinct contributions of presynaptic mGluR8-mediated modulation and postsynaptic AMPA receptor-mediated excitation.

Quantitative Data Presentation

The pharmacological profiles of (S)-3,4-DCPG and this compound are summarized in the following tables, providing key quantitative metrics for their receptor interactions.

Table 1: Potency and Selectivity of (S)-3,4-DCPG at Metabotropic Glutamate Receptors
Receptor SubtypeAgonist/Antagonist ActivityEC50/IC50Reference
mGluR8aPotent Agonist31 ± 2 nM[2]
mGluR1-7Weak Effects> 3.5 µM

EC50: Half-maximal effective concentration. Data derived from studies on cloned human mGlu receptors.

Table 2: Antagonist Activity of this compound at Ionotropic Glutamate Receptors
Receptor SubtypeAntagonist ActivityApparent KdReference
AMPAAntagonist77 µM
NMDAWeak Antagonist472 µM
KainateLittle to no activity> 3 mM

Kd: Dissociation constant. Data obtained from electrophysiological recordings in neonatal rat motoneurones.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's application. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Signaling Pathway of (S)-3,4-DCPG at mGluR8

Activation of the presynaptic mGluR8 receptor by (S)-3,4-DCPG initiates a signaling cascade that modulates neurotransmitter release.

mGluR8_Signaling cluster_inhibition Inhibitory Effects S_DCPG (S)-3,4-DCPG mGluR8 mGluR8 Receptor (Presynaptic) S_DCPG->mGluR8 binds Gi_o Gi/o Protein mGluR8->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Vesicle Synaptic Vesicle Ca_influx->Vesicle triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release results in

Figure 1. (S)-3,4-DCPG signaling cascade via mGluR8.
Antagonistic Action of this compound at the Postsynaptic Terminal

This compound acts at the postsynaptic density to block the action of glutamate at AMPA receptors, thereby inhibiting excitatory postsynaptic currents.

AMPA_Antagonism cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor (Postsynaptic) Glutamate->AMPA_R binds R_DCPG This compound R_DCPG->AMPA_R blocks Ion_Channel Ion Channel AMPA_R->Ion_Channel opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization leads to

Figure 2. this compound antagonism at the AMPA receptor.
Experimental Workflow for c-Fos Immunohistochemistry

The expression of the immediate early gene c-Fos is often used as a marker for neuronal activation. This workflow outlines the key steps in a typical c-Fos experiment following systemic administration of (S)-3,4-DCPG.

cFos_Workflow cluster_animal In Vivo Phase cluster_tissue Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Data Analysis Animal_Admin Systemic Administration of (S)-3,4-DCPG to Mice Incubation Incubation Period (e.g., 2 hours) Animal_Admin->Incubation Perfusion Transcardial Perfusion with 4% PFA Incubation->Perfusion Brain_Extraction Brain Extraction and Post-fixation Perfusion->Brain_Extraction Sectioning Cryosectioning of Brain Tissue (e.g., 40-50 µm sections) Brain_Extraction->Sectioning Washing Washing in PBS Sectioning->Washing Blocking Blocking with Normal Serum Washing->Blocking Primary_Ab Incubation with Primary Antibody (anti-c-Fos) Blocking->Primary_Ab Secondary_Ab Incubation with Biotinylated Secondary Antibody Primary_Ab->Secondary_Ab ABC Incubation with Avidin-Biotin Complex Secondary_Ab->ABC DAB DAB Staining and Visualization ABC->DAB Imaging Microscopy and Image Capture DAB->Imaging Quantification Quantification of c-Fos-positive Cells Imaging->Quantification

Figure 3. Workflow for c-Fos expression analysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing (R)- and (S)-3,4-DCPG, synthesized from established research practices.

Electrophysiological Recording in Brain Slices

This protocol describes how to assess the effects of (S)-3,4-DCPG on synaptic transmission in acute brain slices.

Objective: To measure the effect of (S)-3,4-DCPG on excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).

Materials:

  • (S)-3,4-DCPG stock solution

  • Standard artificial cerebrospinal fluid (aCSF)

  • Vibratome or tissue chopper

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, micromanipulators)

  • Stimulating electrode

Procedure:

  • Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.

    • Prepare acute brain slices (e.g., 300-400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Position a stimulating electrode in the region of interest to evoke synaptic responses.

    • Using a micromanipulator, approach a neuron with a glass recording microelectrode filled with an appropriate internal solution for whole-cell patch-clamp or sharp microelectrode recording.

  • Data Acquisition:

    • Establish a stable baseline recording of evoked EPSPs or EPSCs for at least 10-15 minutes.

    • Bath-apply (S)-3,4-DCPG at the desired concentration by switching the perfusion to an aCSF solution containing the compound.

    • Record the changes in the amplitude and/or frequency of the synaptic responses for the duration of the drug application.

    • Perform a washout by switching the perfusion back to the control aCSF to observe any recovery of the synaptic response.

  • Data Analysis:

    • Measure the amplitude of the evoked responses before, during, and after drug application.

    • Normalize the data to the baseline period to determine the percentage of inhibition or potentiation.

    • Perform statistical analysis to determine the significance of the observed effects.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

This protocol details the procedure for identifying neuronal populations activated by the systemic administration of (S)-3,4-DCPG.

Objective: To map brain regions activated by (S)-3,4-DCPG by detecting c-Fos protein expression.

Materials:

  • (S)-3,4-DCPG

  • Saline solution

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryoprotectant solution (e.g., 30% sucrose in PBS)

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope slides and mounting medium

Procedure:

  • Animal Treatment and Tissue Preparation:

    • Administer (S)-3,4-DCPG or vehicle (saline) to the animals via intraperitoneal (i.p.) injection.

    • After a predetermined survival time (e.g., 2 hours) to allow for c-Fos protein expression, deeply anesthetize the animals.

    • Perform transcardial perfusion with saline followed by 4% PFA.

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose solution until it sinks.

  • Immunohistochemistry:

    • Cut frozen brain sections (e.g., 40-50 µm) on a cryostat.

    • Wash the sections in PBS.

    • Incubate the sections in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.

    • Incubate the sections with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash the sections in PBS and then incubate with the biotinylated secondary antibody.

    • After another wash, incubate the sections with the ABC reagent.

    • Visualize the c-Fos positive cells by incubating the sections in a DAB solution.

  • Analysis:

    • Mount the stained sections on microscope slides, dehydrate, and coverslip.

    • Examine the sections under a light microscope and capture images of the brain regions of interest.

    • Quantify the number of c-Fos-positive nuclei in specific brain regions to determine the pattern of neuronal activation.

Conditioned Place Preference (CPP) Assay

This protocol outlines the use of (S)-3,4-DCPG in a CPP paradigm to assess its rewarding or aversive properties.

Objective: To determine if (S)-3,4-DCPG induces a preference or aversion for a specific environment.

Materials:

  • (S)-3,4-DCPG

  • Vehicle solution (e.g., saline)

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues)

  • Video tracking software

Procedure:

  • Pre-conditioning (Baseline Preference):

    • On day 1, place each animal in the center of the apparatus and allow it to freely explore all chambers for a set period (e.g., 15 minutes).

    • Record the time spent in each chamber to establish any baseline preference.

  • Conditioning:

    • This phase typically lasts for several days (e.g., 4-8 days).

    • On conditioning days, animals receive an injection of (S)-3,4-DCPG and are immediately confined to one of the side chambers (the drug-paired chamber) for a set duration (e.g., 30 minutes).

    • On alternate days, the animals receive a vehicle injection and are confined to the opposite chamber (the vehicle-paired chamber). The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test):

    • On the test day, place the animals back into the apparatus in a drug-free state and allow them to freely explore all chambers, similar to the pre-conditioning phase.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session.

    • A positive score indicates a conditioned place preference (rewarding effect), while a negative score indicates a conditioned place aversion.

    • Statistical analysis is used to compare the preference scores between the drug-treated group and a control group.

Conclusion

This compound and its enantiomer (S)-3,4-DCPG are indispensable tools for the detailed investigation of excitatory neurotransmission. The high selectivity of (S)-3,4-DCPG for the mGluR8 receptor allows for the specific interrogation of presynaptic inhibitory mechanisms, while the AMPA receptor antagonist properties of this compound enable the study of postsynaptic excitatory processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize these compounds in their studies of glutamate signaling in health and disease. The continued application of these pharmacological agents will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing brain function and the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): A Technical Guide to its Chemical Structure, Properties, and Function as an AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG), a notable selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering detailed insights into its chemical characteristics, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is the (R)-enantiomer of 3,4-dicarboxyphenylglycine. Its structure features a phenylglycine core with two carboxylic acid groups attached to the phenyl ring at positions 3 and 4. This specific stereochemistry is crucial for its selective antagonist activity at AMPA receptors, distinguishing it from its (S)-enantiomer, which is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1].

The racemic mixture, (RS)-3,4-DCPG, consequently exhibits mixed pharmacology, functioning as both an AMPA receptor antagonist and an mGluR8 agonist[1].

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-amino-2-(3,4-dicarboxyphenyl)acetic acid
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
CAS Number 201730-10-1
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Solubility Soluble in water (up to 100 mM)
Storage Desiccate at room temperature
Purity ≥96%

(Data sourced from commercial supplier information and chemical databases.)

Pharmacological Properties and Quantitative Data

This compound functions as a competitive antagonist at ionotropic AMPA receptors. Its antagonist activity is selective for AMPA receptors with weak activity at N-methyl-D-aspartate (NMDA) receptors and little to no activity at kainate receptors[2][3]. This selectivity makes it a valuable tool for isolating and studying AMPA receptor-mediated effects in complex biological systems.

While comprehensive binding affinity data such as IC₅₀ or Kᵢ values from radioligand displacement assays are not widely reported in publicly available literature, functional and in-vivo studies have provided quantitative measures of its antagonist potency.

Table 2: Pharmacological Data for this compound and Related Compounds

CompoundTarget(s)Assay TypeSpecies/PreparationValue (Unit)Reference
This compound AMPA ReceptorElectrophysiology (Antagonism of AMPA-induced depolarization)Neonatal Rat Spinal CordApparent Kd = 77 (µM)[2]
This compound NMDA ReceptorElectrophysiology (Antagonism)Neonatal Rat Spinal CordWeak Antagonism
This compound Kainate ReceptorElectrophysiology (Antagonism)Neonatal Rat Spinal CordApparent Kd > 3000 (µM)
This compound AnticonvulsantIn-vivo (Sound-induced seizures)DBA/2 MiceED₅₀ = 0.38 (nmol, i.c.v.)
(RS)-3,4-DCPGAMPA ReceptorElectrophysiology (Antagonism)Neonatal Rat Spinal CordApparent Kd = 137 (µM)
(S)-3,4-DCPGmGlu8a ReceptorRecombinant Cell Assay (Agonism)Cloned Human mGluR8aEC₅₀ = 31 (nM)

Signaling Pathways

This compound exerts its effects by blocking the canonical ionotropic signaling pathway of AMPA receptors. By competitively binding to the glutamate binding site, it prevents the conformational change required for channel opening, thereby inhibiting the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization.

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens R_DCPG This compound R_DCPG->AMPA_R Competitively Binds & Blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII activation, LTP induction) Depolarization->Downstream

Caption: Canonical AMPA receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and pharmacological characterization of this compound. These protocols are derived from established procedures for similar compounds and receptor systems.

Synthesis and Chiral Separation (Representative Protocol)

The synthesis of dicarboxyphenylglycines can be complex. A common strategy involves the synthesis of the racemic mixture followed by chiral separation.

Workflow for Synthesis and Separation:

Synthesis_Workflow Start Starting Materials (e.g., 3,4-disubstituted benzene derivative) Step1 Multi-step Organic Synthesis (e.g., Strecker or Petasis reaction) Start->Step1 Racemate Racemic (RS)-3,4-DCPG Step1->Racemate Separation Chiral HPLC Separation (e.g., Chirobiotic T column) Racemate->Separation Isomers Separation->Isomers R_isomer This compound Isomers->R_isomer S_isomer (S)-3,4-DCPG Isomers->S_isomer Analysis Purity & Enantiomeric Excess Analysis (e.g., NMR, Chiral HPLC, Polarimetry) R_isomer->Analysis S_isomer->Analysis

Caption: General workflow for the synthesis and chiral resolution of DCPG enantiomers.

Protocol:

  • Synthesis of Racemic (RS)-3,4-DCPG: Synthesize the racemic compound using a suitable method for non-natural amino acid synthesis, such as the Petasis borono-Mannich reaction or a modified Strecker synthesis, starting from an appropriately substituted benzaldehyde derivative.

  • Purification of Racemate: Purify the resulting racemic mixture using standard techniques like recrystallization or column chromatography to achieve high chemical purity.

  • Chiral Separation:

    • Prepare a chiral stationary phase High-Performance Liquid Chromatography (HPLC) column (e.g., Chirobiotic T).

    • Dissolve the purified (RS)-3,4-DCPG in a suitable mobile phase.

    • Inject the solution onto the HPLC system.

    • Elute the enantiomers using an optimized mobile phase, collecting the fractions corresponding to the two separated peaks.

  • Enantiomer Identification and Purity Analysis:

    • Collect the separated fractions for the (R) and (S) enantiomers.

    • Confirm the identity and purity of each enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) of each fraction by re-injecting a small sample onto the chiral HPLC column. An ee of >99% is desirable for pharmacological studies.

    • Confirm the absolute stereochemistry using techniques such as X-ray crystallography or by comparing with known standards.

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the antagonist effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Workflow for Electrophysiological Recording:

Ephys_Workflow Prep Prepare Neuronal Culture (e.g., primary hippocampal neurons) Patch Establish Whole-Cell Patch Clamp (Voltage-clamp mode, Vhold = -70mV) Prep->Patch Baseline Record Baseline AMPA Current (Apply AMPA agonist, e.g., 10 µM) Patch->Baseline Wash Washout Agonist Baseline->Wash Antagonist Bath Apply this compound (Varying concentrations) Wash->Antagonist Test Record AMPA Current in presence of Antagonist Antagonist->Test Analysis Data Analysis (Measure peak current inhibition, calculate Kd or IC50) Test->Analysis

Caption: Workflow for characterizing this compound using whole-cell patch-clamp.

Protocol:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. Use neurons between 14-21 days in vitro for mature receptor expression.

  • Solutions:

    • External Solution (aCSF, in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 TTX (tetrodotoxin), 0.05 picrotoxin. Adjust pH to 7.4.

    • Internal Solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -70 mV to isolate AMPA receptor-mediated currents and minimize NMDA receptor activation.

    • Obtain a stable baseline recording.

    • Apply a known concentration of AMPA (e.g., 10 µM) via a fast perfusion system for a short duration (e.g., 200 ms) to elicit an inward current. Record this as the control response.

    • Wash out the AMPA and allow the cell to recover.

    • Bath-apply a specific concentration of this compound for 2-3 minutes.

    • Re-apply the same concentration of AMPA in the continued presence of this compound and record the inhibited current.

    • Repeat steps 5-8 for a range of this compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA-evoked current in the absence (I_control) and presence (I_antagonist) of this compound.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_antagonist / I_control)) * 100.

    • Plot the % Inhibition against the log concentration of this compound and fit the data to a Schild equation to determine the apparent dissociation constant (Kd) or to a sigmoidal dose-response curve to calculate the IC₅₀.

In Vitro Characterization: Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of this compound to AMPA receptors using competitive displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4).

      • 50 µL of [³H]-AMPA (a final concentration of ~5 nM).

      • 50 µL of competing ligand: either buffer (for total binding), a high concentration of non-labeled L-glutamate (1 mM, for non-specific binding), or varying concentrations of this compound.

      • 100 µL of the prepared membrane suspension (approx. 100-200 µg of protein).

    • Incubate the plate on ice for 1 hour.

  • Separation and Scintillation Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [³H]-AMPA binding against the log concentration of this compound.

    • Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]-AMPA used and K_d is its dissociation constant for the AMPA receptor.

Conclusion

This compound is a valuable pharmacological tool for the specific antagonism of AMPA receptors. Its distinct activity profile compared to its (S)-enantiomer underscores the critical role of stereochemistry in ligand-receptor interactions. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations into glutamatergic neurotransmission, synaptic plasticity, and the pathophysiology of neurological disorders. Further research to more precisely define its binding affinities and explore its therapeutic potential is warranted.

References

An In-depth Technical Guide to the Enantiomers of 3,4-Dicarboxyphenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological properties of the (R)- and (S)-enantiomers of 3,4-Dicarboxyphenylglycine (3,4-DCPG). This information is critical for the design and execution of research in neuroscience and pharmacology, particularly for studies involving glutamatergic neurotransmission.

Introduction to 3,4-Dicarboxyphenylglycine Enantiomers

3,4-Dicarboxyphenylglycine (3,4-DCPG) is a rigid analog of the excitatory amino acid glutamate. Its chirality results in two enantiomers with remarkably distinct pharmacological profiles. The stereoisomers of 3,4-DCPG serve as valuable pharmacological tools to probe the functions of different glutamate receptors.

  • (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1] It exhibits over 100-fold selectivity for mGluR8 compared to other mGlu receptors.

  • (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): An antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with weaker activity at N-methyl-D-aspartate (NMDA) receptors.[2]

The racemic mixture, (RS)-3,4-DCPG, displays a combined pharmacological effect, demonstrating potent anticonvulsant activity that is greater than either enantiomer alone, suggesting a synergistic interaction between mGluR8 agonism and AMPA receptor antagonism.[3]

Synthesis and Chiral Separation

While specific, detailed synthetic routes for the individual enantiomers of 3,4-Dicarboxyphenylglycine are not extensively published in readily available literature, a general approach can be inferred from the synthesis of other chiral phenylglycine derivatives. This typically involves a multi-step synthesis to create the racemic mixture, followed by chiral resolution.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could start from 3,4-dimethylbenzaldehyde, which would be converted to the corresponding hydantoin. Subsequent oxidation of the methyl groups to carboxylic acids would yield the racemic 3,4-dicarboxyphenylglycine.

Chiral Resolution

The separation of the (R)- and (S)-enantiomers is crucial for their distinct pharmacological characterization. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation (General Method)

This protocol provides a starting point for the development of a specific chiral separation method for 3,4-DCPG enantiomers. Optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters will be necessary.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phases (CSPs) to Screen:

    • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, or Chiralcel® OD, OJ).

    • Cyclodextrin-based CSPs.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or methanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where 3,4-DCPG has significant absorbance (e.g., ~254 nm).

  • Procedure:

    • Dissolve a small amount of racemic 3,4-DCPG in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the elution profile using the UV detector.

    • Collect the separated enantiomers in fractions.

    • The identity and enantiomeric purity of the separated fractions should be confirmed by appropriate analytical techniques (e.g., polarimetry, analytical chiral HPLC).

Pharmacological Properties and Quantitative Data

The distinct pharmacology of the 3,4-DCPG enantiomers makes them valuable tools for dissecting the roles of mGluR8 and AMPA receptors in various physiological and pathological processes.

Quantitative Data Summary
CompoundTarget ReceptorActivityPotency (EC50/ED50)Reference
(S)-3,4-DCPGmGluR8aAgonistEC50 = 31 nM
This compoundAMPAAntagonist-
(RS)-3,4-DCPGmGluR8 / AMPAAgonist / AntagonistED50 = 0.004 nmol (i.c.v.)
(S)-3,4-DCPG-AnticonvulsantED50 = 0.11 nmol (i.c.v.)
This compound-AnticonvulsantED50 = 0.38 nmol (i.c.v.)

Experimental Protocols for Pharmacological Characterization

mGluR8 Receptor Binding Assay ((S)-3,4-DCPG)

This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-3,4-DCPG for the mGluR8 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human mGluR8.

    • Radioligand: [3H]-L-AP4 or another suitable mGluR8 radioligand.

    • Non-labeled (S)-3,4-DCPG.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl2.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of unlabeled (S)-3,4-DCPG.

    • Add a fixed concentration of the radioligand to all wells.

    • Add the cell membrane preparation to all wells.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC50 value of (S)-3,4-DCPG by non-linear regression analysis of the competition curve.

AMPA Receptor Functional Assay (this compound)

This protocol outlines an electrophysiological approach to assess the antagonist activity of this compound at AMPA receptors.

  • Preparation: Acute brain slices (e.g., hippocampus or spinal cord) from rodents.

  • Recording: Whole-cell patch-clamp recordings from neurons.

  • Procedure:

    • Obtain a stable whole-cell recording from a neuron.

    • Perfuse the slice with artificial cerebrospinal fluid (aCSF).

    • Apply a specific AMPA receptor agonist (e.g., AMPA or kainate) to elicit an inward current.

    • After establishing a stable baseline response to the agonist, co-apply this compound with the agonist.

    • Measure the reduction in the agonist-induced current in the presence of this compound.

    • Construct a concentration-response curve to determine the IC50 of this compound.

Functional Assay for mGluR8 Activation ((S)-3,4-DCPG)

This protocol describes a method to measure the functional activation of mGluR8 by (S)-3,4-DCPG through the inhibition of adenylyl cyclase.

  • Cell Line: A cell line co-expressing mGluR8 and a reporter system for cyclic AMP (cAMP) levels (e.g., a CRE-luciferase reporter).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with increasing concentrations of (S)-3,4-DCPG.

    • Incubate for a specified time.

    • Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

    • The agonistic effect of (S)-3,4-DCPG will be observed as a decrease in forskolin-stimulated cAMP levels.

    • Calculate the EC50 value from the concentration-response curve.

Visualizations

Signaling Pathways

G cluster_S (S)-3,4-DCPG Pathway cluster_R This compound Pathway S_DCPG (S)-3,4-DCPG mGluR8 mGluR8 S_DCPG->mGluR8 Agonist Gi_Go Gi/o Protein mGluR8->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Presynaptic Presynaptic Terminal cAMP->Presynaptic Modulates NT Release R_DCPG This compound AMPA_R AMPA Receptor R_DCPG->AMPA_R Antagonist Ion_Flux ↓ Na+/Ca2+ Influx AMPA_R->Ion_Flux Depolarization ↓ Depolarization Ion_Flux->Depolarization Postsynaptic Postsynaptic Neuron Depolarization->Postsynaptic Reduces Excitability

Caption: Signaling pathways of (S)- and this compound.

Experimental Workflow

G Start Racemic 3,4-DCPG Synthesis Separation Chiral HPLC Separation Start->Separation S_Enantiomer (S)-3,4-DCPG Separation->S_Enantiomer R_Enantiomer This compound Separation->R_Enantiomer Binding_S mGluR8 Binding Assay (Affinity) S_Enantiomer->Binding_S Functional_S cAMP Functional Assay (Potency) S_Enantiomer->Functional_S InVivo In Vivo Studies (e.g., Anticonvulsant Models) S_Enantiomer->InVivo Electrophys_R AMPA Electrophysiology (Antagonism) R_Enantiomer->Electrophys_R R_Enantiomer->InVivo Data Data Analysis & Interpretation Binding_S->Data Functional_S->Data Electrophys_R->Data InVivo->Data G DCPG 3,4-Dicarboxyphenylglycine S_DCPG (S)-Enantiomer DCPG->S_DCPG Chiral Center R_DCPG (R)-Enantiomer DCPG->R_DCPG Chiral Center mGluR8 mGluR8 S_DCPG->mGluR8 Selective for AMPA_R AMPA Receptor R_DCPG->AMPA_R Selective for Agonism Agonism mGluR8->Agonism Leads to Antagonism Antagonism AMPA_R->Antagonism Leads to Presynaptic_Inhibition Presynaptic Inhibition Agonism->Presynaptic_Inhibition Results in Postsynaptic_Inhibition Postsynaptic Inhibition Antagonism->Postsynaptic_Inhibition Results in

References

Methodological & Application

Application Notes and Protocols for (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) in Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), a member of the Group III mGlu receptors.[1][2] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.[2] In the central nervous system, mGluR8 activation has been shown to modulate synaptic transmission and plasticity, making it a target of interest for various neurological and psychiatric disorders. The (R)-enantiomer, (R)-3,4-DCPG, in contrast, acts as an antagonist for AMPA receptors.[1] This document provides a detailed experimental protocol for the application of (S)-3,4-DCPG in acute brain slice electrophysiology to study its effects on synaptic transmission.

Data Presentation

Quantitative Data for (S)-3,4-DCPG
ParameterValueSpecies/PreparationReference
EC50 (mGluR8a) 31 ± 2 nMCloned human mGluR8a expressed in AV12-664 cells[1]
EC50 (high-affinity component) 1.3 ± 0.2 µMNeonatal rat spinal cord preparation (dorsal root-evoked ventral root potential)
EC50 (low-affinity component) 391 ± 81 µMNeonatal rat spinal cord preparation (dorsal root-evoked ventral root potential)
Effect on Excitatory Postsynaptic Currents (EPSCs) ~5.4% depression1 µM in dorsal bed nucleus of the stria terminalis (dBNST) slices
Effect on Excitatory Postsynaptic Currents (EPSCs) ~8.9% depression3 µM in dBNST slices
Effect on Excitatory Postsynaptic Currents (EPSCs) ~19.9% depression10 µM in dBNST slices
Effect on Excitatory Postsynaptic Currents (EPSCs) ~16.6% depression30 µM in dBNST slices

Experimental Protocols

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The use of an N-methyl-D-glucamine (NMDG)-based protective recovery method is recommended to enhance neuronal viability.

Solutions:

  • NMDG-HEPES aCSF (Slicing and Perfusion Solution): 93 mM NMDG, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 5 mM Sodium Ascorbate, 2 mM Thiourea, 3 mM Sodium Pyruvate, 10 mM MgSO4, 0.5 mM CaCl2. Adjust pH to 7.3-7.4 with HCl. Saturate with 95% O2 / 5% CO2 (carbogen).

  • HEPES aCSF (Holding Solution): 92 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 5 mM Sodium Ascorbate, 2 mM Thiourea, 3 mM Sodium Pyruvate, 2 mM MgSO4, 2 mM CaCl2. Adjust pH to 7.3-7.4. Saturate with carbogen.

  • Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM Glucose, 2 mM MgSO4, 2 mM CaCl2. Saturate with carbogen.

  • Intracellular Solution (for whole-cell patch-clamp): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Phosphocreatine-Na2, 4 mM MgATP, 0.3 mM Na2-GTP. Adjust pH to 7.3 with KOH and osmolality to 285-290 mOsm/kg.

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.

  • Mount the brain on a vibratome stage and cut slices (e.g., 300-400 µm thick) in the ice-cold, carbogenated NMDG-HEPES aCSF.

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-12 minutes.

  • Transfer the slices to a holding chamber containing carbogenated HEPES aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording and Application of (S)-3,4-DCPG

This protocol outlines the procedure for whole-cell patch-clamp recordings to measure the effect of (S)-3,4-DCPG on synaptic transmission.

Procedure:

  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min at room temperature or a more physiological temperature (e.g., 30-32°C).

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Establish a stable baseline recording of synaptic activity (e.g., by evoking excitatory postsynaptic currents (EPSCs) with a stimulating electrode placed in a relevant afferent pathway).

  • Prepare a stock solution of (S)-3,4-DCPG in water or a suitable solvent. Dilute the stock solution in recording aCSF to the desired final concentration (e.g., 1-30 µM).

  • Switch the perfusion to the aCSF containing (S)-3,4-DCPG and record the synaptic responses for a sufficient duration (e.g., 10-15 minutes) to observe the full effect of the drug. (S)-3,4-DCPG has been shown to strongly attenuate synaptic transmission from sensory afferents.

  • To determine if the effect is reversible, switch the perfusion back to the control recording aCSF (washout).

  • Analyze the changes in the amplitude, frequency, and kinetics of the synaptic currents before, during, and after the application of (S)-3,4-DCPG. A presynaptic mechanism of action would be indicated by a change in the frequency of miniature EPSCs (mEPSCs) or an alteration in the paired-pulse ratio.

Signaling Pathway and Experimental Workflow

(S)-3,4-DCPG / mGluR8 Signaling Pathway

mGluR8_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DCPG (S)-3,4-DCPG mGluR8 mGluR8 DCPG->mGluR8 binds & activates Gi_o Gi/o Protein mGluR8->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel inhibits (βγ subunit) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release results in

Caption: Signaling pathway of the mGluR8 receptor activated by (S)-3,4-DCPG.

Experimental Workflow for Slice Electrophysiology

Slice_Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Prep 1. Anesthesia & Perfusion Dissection 2. Brain Dissection Animal_Prep->Dissection Slicing 3. Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery 4. Slice Recovery (32-34°C) Slicing->Recovery Incubation 5. Incubation (Room Temp) Recovery->Incubation Transfer 6. Transfer Slice to Recording Chamber Incubation->Transfer Patch 7. Whole-Cell Patch-Clamp Transfer->Patch Baseline 8. Record Baseline Synaptic Activity Patch->Baseline Drug_App 9. Perfuse with (S)-3,4-DCPG Baseline->Drug_App Washout 10. Washout Drug_App->Washout Analysis 11. Analyze Synaptic Current Parameters Washout->Analysis

Caption: Workflow for a slice electrophysiology experiment with (S)-3,4-DCPG.

References

Application Notes and Protocols for (R)-3,4-Dicarboxyphenylglycine (DCPG) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component of fast excitatory synaptic transmission in the central nervous system. It is crucial to distinguish the (R)-isomer from its stereoisomer, (S)-3,4-DCPG, which is a potent and selective agonist for the group III metabotropic glutamate receptor 8 (mGluR8).[1] The racemic mixture, (RS)-3,4-DCPG, therefore exhibits mixed activity, with the (R)-isomer driving AMPA receptor antagonism and the (S)-isomer mediating mGluR8 agonism.[1]

AMPA receptors are ionotropic glutamate receptors that, upon binding with glutamate, open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ ions. This influx causes rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). By competitively blocking the glutamate binding site on the AMPA receptor, this compound prevents this ion flux, thereby inhibiting neuronal depolarization and reducing excitatory neurotransmission. This mechanism makes this compound a valuable tool for studying synaptic function, plasticity, and excitotoxicity in primary neuronal cultures.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in a neuroprotection assay.

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre_Neuron Glutamate Vesicle Glutamate Glutamate Pre_Neuron->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel gates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization leads to Glutamate->AMPA_R Binds R_DCPG This compound R_DCPG->AMPA_R Blocks

Figure 1. Mechanism of this compound as an AMPA receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Isolate & Culture Primary Neurons C 3. Add Excitotoxin (e.g., AMPA/Glutamate) A->C B 2. Prepare this compound Stock Solution D 4. Co-treat with This compound (Dose-Response) B->D C->D immediately after E 5. Incubate (e.g., 24 hours) D->E F 6. Assess Neuronal Viability (e.g., MTT Assay) E->F G 7. Data Analysis & IC50 Calculation F->G

Figure 2. Workflow for a neuroprotection assay using this compound.

Quantitative Data and Pharmacological Profile

The following table summarizes the key pharmacological properties of this compound and its related isomers. Note that specific potency values (IC₅₀/EC₅₀) for the (R)-isomer in primary neuronal cultures are not extensively documented and should be determined empirically.

CompoundTarget ReceptorActivityPotency (EC₅₀/IC₅₀)Solubility
This compound AMPA Receptor Antagonist Empirically determine; likely in the low to mid-micromolar (µM) range based on similar compounds.[2]Assumed similar to (S)-isomer.
(S)-3,4-DCPGmGluR8AgonistEC₅₀ = 31 nM (human mGlu8a).[3][4]Water (up to 100 mM), DMSO (up to 25 mM).
(RS)-3,4-DCPGAMPA Receptor & mGluR8Mixed Antagonist/AgonistExhibits combined effects of both isomers.Not specified, likely soluble in aqueous buffers or DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The solubility of the (R)-isomer is presumed to be similar to the well-documented (S)-isomer.

Materials:

  • This compound powder (MW: ~239.18 g/mol ; check batch-specific MW)

  • Dimethyl sulfoxide (DMSO), sterile cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass. For example, for 1 mL of a 10 mM stock:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 239.18 g/mol x 1000 = 2.39 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the corresponding volume of sterile DMSO to the tube (e.g., 1 mL for 2.39 mg). Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.

Protocol 2: General Method for Culturing Primary Neurons

This is a condensed, general protocol for establishing primary cortical or hippocampal neuronal cultures, which provides the necessary context for applying this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection buffer (e.g., ice-cold HBSS)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

Procedure:

  • Plate Coating: Coat culture vessels with Poly-D-lysine (e.g., 50 µg/mL) overnight in a 37°C incubator. Rinse twice with sterile water before use.

  • Dissection & Dissociation: Dissect cortices or hippocampi from E18 embryos in ice-cold dissection buffer. Transfer the tissue to the enzymatic dissociation solution and incubate according to the manufacturer's protocol (e.g., 10-20 minutes at 37°C).

  • Trituration: Gently wash away the enzyme solution and mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette in warm neuronal culture medium until a single-cell suspension is achieved.

  • Plating: Determine cell density and viability using a hemocytometer. Plate the neurons onto the pre-coated vessels at the desired density (e.g., 2.5 x 10⁵ cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform a half-media change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

Protocol 3: Neuroprotection Assay Against AMPA-Induced Excitotoxicity

This protocol provides a specific application for testing the neuroprotective effects of this compound against excitotoxicity induced by an AMPA receptor agonist.

Procedure:

  • Culture Preparation: Plate primary neurons in a 96-well plate and maintain until mature (e.g., DIV 10-14).

  • Preparation of Working Solutions:

    • Prepare a 2X working solution of the excitotoxin (e.g., 200 µM AMPA + 20 µM Cyclothiazide to prevent desensitization) in pre-warmed culture medium.

    • Prepare a series of 2X working solutions of this compound in pre-warmed culture medium. A suggested starting range is 0.1 µM to 100 µM (final concentrations).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose, typically <0.1%).

  • Treatment:

    • Remove half of the medium from each well (e.g., 50 µL from a 100 µL total volume).

    • Add 50 µL of the appropriate 2X this compound working solution or vehicle control to each well.

    • Immediately add 50 µL of the 2X excitotoxin working solution to all wells except the untreated controls (add 50 µL of medium instead).

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for a predetermined period (e.g., 24 hours).

  • Assessment of Viability:

    • Measure neuronal viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

    • For the MTT assay, incubate cells with MTT solution (e.g., 0.5 mg/mL) for 2-4 hours, then solubilize the formazan crystals with a solvent (e.g., DMSO) and read the absorbance at ~570 nm.

  • Data Analysis: Normalize viability data to the untreated control group (100% viability). Plot the dose-response curve for this compound and calculate the IC₅₀ value, which represents the concentration that provides 50% protection against the excitotoxic insult.

References

Application Notes and Protocols for (R)-3,4-Dicarboxyphenylglycine in the Study of Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is the (R)-enantiomer of the glutamate analog 3,4-dicarboxyphenylglycine. While its stereoisomer, (S)-3,4-DCPG, is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), this compound acts as an antagonist of AMPA receptors.[1] This pharmacological distinction is critical when studying synaptic plasticity phenomena such as long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory.

LTP induction is critically dependent on the activation of NMDA receptors, while its expression is primarily mediated by an increase in the function and number of postsynaptic AMPA receptors.[2][3] Therefore, as an AMPA receptor antagonist, this compound is a valuable tool for dissecting the expression phase of LTP. These application notes provide an overview of the use of this compound in LTP studies, including its mechanism of action, expected outcomes, and detailed experimental protocols.

It is important to note that while the racemic mixture (RS)-3,4-DCPG is known to possess mixed AMPA antagonist and mGluR8 agonist properties,[1] specific studies utilizing the isolated this compound isomer in LTP research are not extensively documented in the current scientific literature. The following information is therefore based on the established role of AMPA receptor antagonists in the study of LTP.

Mechanism of Action

This compound is expected to competitively antagonize AMPA receptors, which are ionotropic glutamate receptors responsible for the majority of fast excitatory synaptic transmission in the central nervous system. During the expression phase of LTP, there is an increase in glutamate release from the presynaptic terminal and an enhancement of the postsynaptic response mediated by AMPA receptors. By blocking these receptors, this compound should inhibit the observed potentiation of the synaptic response without affecting the induction mechanisms, which are primarily dependent on NMDA receptors. Studies with other AMPA receptor antagonists have shown that they can suppress the expression of LTP, and upon washout of the antagonist, the potentiation can be unmasked.[4]

Data Presentation

The following table summarizes the expected quantitative effects of this compound on key parameters of long-term potentiation, based on the known actions of AMPA receptor antagonists.

ParameterExpected Effect of this compoundRationale
Baseline fEPSP Slope DecreaseAntagonism of AMPA receptors mediating basal synaptic transmission.
LTP Induction No significant effectLTP induction is primarily dependent on NMDA receptor activation, which is not targeted by this compound.
LTP Expression (fEPSP Slope) Inhibition/SuppressionBlocks the enhanced AMPA receptor-mediated currents that characterize LTP expression.
Paired-Pulse Facilitation (PPF) No significant changePPF is a presynaptic phenomenon related to the probability of neurotransmitter release, which is not directly modulated by a postsynaptic AMPA receptor antagonist.

Mandatory Visualizations

Signaling Pathway of LTP and Site of Action of this compound

ltp_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine AP Action Potential Ca_pre Ca²⁺ Influx AP->Ca_pre Glu_release Glutamate Release Ca_pre->Glu_release NMDA_R NMDA Receptor Glu_release->NMDA_R Glutamate AMPA_R AMPA Receptor Glu_release->AMPA_R Glutamate Ca_post Ca²⁺ Influx NMDA_R->Ca_post LTP_expression LTP Expression AMPA_R->LTP_expression Na⁺ Influx CaMKII CaMKII Activation Ca_post->CaMKII AMPAR_trafficking AMPAR Trafficking & Insertion CaMKII->AMPAR_trafficking AMPAR_trafficking->LTP_expression R_DCPG This compound R_DCPG->AMPA_R Antagonism

Caption: Signaling pathway of LTP and the inhibitory action of this compound on AMPA receptors.

Experimental Workflow for Investigating the Effect of this compound on LTP

ltp_workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis start Prepare Hippocampal Slices baseline Record Baseline Synaptic Transmission (e.g., 20 minutes) start->baseline drug_app Bath Apply this compound (e.g., 20 minutes prior to LTP induction) baseline->drug_app ltp_induction Induce LTP (e.g., High-Frequency Stimulation) drug_app->ltp_induction post_ltp Record Post-Induction Synaptic Transmission (e.g., 60 minutes) ltp_induction->post_ltp washout Washout of this compound (Optional) post_ltp->washout measure Measure fEPSP Slope post_ltp->measure post_washout Record Post-Washout Synaptic Transmission washout->post_washout post_washout->measure normalize Normalize to Baseline measure->normalize compare Compare LTP Magnitude (Control vs. This compound) normalize->compare

References

Application Notes and Protocols for Isolating NMDA Receptor Currents Using (R)-3,4-Dicarboxyphenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Consequently, the ability to pharmacologically isolate and study NMDA receptor-mediated currents is essential for neuroscience research and drug development.

This document provides detailed application notes and protocols for utilizing (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) as a tool to isolate NMDA receptor currents in electrophysiological experiments. This compound is a competitive antagonist at AMPA receptors and also exhibits antagonist activity at NMDA receptors, with significantly weaker effects on kainate receptors.[1] This pharmacological profile allows for its use in blocking the fast, AMPA receptor-mediated component of excitatory postsynaptic currents (EPSCs), thereby enabling the focused study of the slower NMDA receptor-mediated component.

It is crucial to distinguish the (R)-enantiomer from the (S)-enantiomer, as (S)-3,4-DCPG is a potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a).[2] The racemic mixture, (RS)-3,4-DCPG, possesses both AMPA antagonist and mGluR8 agonist properties.[3] Therefore, for the specific purpose of isolating NMDA currents by blocking ionotropic glutamate receptors, the use of the purified (R)-enantiomer is imperative.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and other relevant compounds used in the isolation of NMDA receptor currents.

Table 1: Pharmacological Profile of this compound

Receptor SubtypeCompoundActionPotency (Kd or effective concentration)Reference
AMPAThis compoundAntagonistApparent Kd = 77 µM[1]
NMDAThis compoundAntagonistCompletely antagonizes NMDA-induced depolarization at 500 µM[1]
KainateThis compoundWeak AntagonistApparent Kd > 3 mM

Table 2: Standard Pharmacological Tools for NMDA Receptor Current Isolation

CompoundTarget ReceptorTypical Working ConcentrationAction
CNQXAMPA/Kainate10-20 µMAntagonist
NBQXAMPA/Kainate5-10 µMAntagonist
APV (or D-AP5)NMDA50 µMCompetitive Antagonist
7-CKANMDA (Glycine site)10-20 µMAntagonist
PicrotoxinGABAA50-100 µMAntagonist
Tetrodotoxin (TTX)Voltage-gated Na+ channels0.5-1 µMBlocker

Experimental Protocols

This section outlines a detailed protocol for isolating NMDA receptor-mediated currents using whole-cell patch-clamp electrophysiology in neuronal preparations (e.g., cultured neurons or acute brain slices). The protocol is adapted from standard methods for recording NMDA receptor currents and incorporates the use of this compound.

Protocol: Whole-Cell Voltage-Clamp Recording of Isolated NMDA Receptor EPSCs

1. Objective: To isolate and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by pharmacologically blocking AMPA/kainate receptors with this compound and GABAA receptors.

2. Materials:

  • Cell Preparation: Cultured neurons or acutely prepared brain slices.

  • Recording Setup: Patch-clamp amplifier, microscope with DIC optics, micromanipulators, data acquisition system.

  • Electrodes: Borosilicate glass capillaries for pulling patch pipettes (3-5 MΩ resistance).

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

    • Internal Solution (Cesium-based): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 5 QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity adjusted to ~290 mOsm.

    • Stock Solutions of Pharmacological Agents:

      • This compound (100 mM in 1 M NaOH)

      • Picrotoxin (50 mM in DMSO)

      • Tetrodotoxin (TTX, 1 mM in citrate buffer)

      • NMDA (50 mM in water)

      • Glycine (100 mM in water)

3. Experimental Procedure:

  • Preparation of Solutions: Prepare fresh aCSF and internal solution on the day of the experiment. Prepare stock solutions of pharmacological agents and store them at -20°C.

  • Cell/Slice Preparation:

    • For acute slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

    • For cultured neurons, use cells plated on coverslips.

  • Patch-Clamp Recording:

    • Transfer a brain slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Establish a whole-cell patch-clamp configuration on a target neuron under voltage-clamp mode.

    • Hold the membrane potential at -70 mV to record baseline synaptic activity.

  • Pharmacological Isolation of NMDA Receptor Currents:

    • To isolate NMDA receptor currents, first block AMPA and kainate receptors. Add this compound to the aCSF at a final concentration of 100-200 µM. This concentration is chosen to be above the Kd for AMPA receptors to ensure their effective blockade, while having minimal impact on kainate receptors.

    • To block inhibitory GABAergic currents, add picrotoxin to the aCSF at a final concentration of 50-100 µM.

    • To block action potential-dependent neurotransmitter release, TTX can be added at 0.5-1 µM.

    • Perfuse the slice/cells with this antagonist-containing aCSF for at least 10 minutes to ensure complete receptor blockade.

  • Evoking and Recording NMDA Receptor Currents:

    • To evoke synaptic NMDA receptor currents, place a stimulating electrode near the patched neuron (e.g., in the Schaffer collaterals for a CA1 pyramidal neuron).

    • Depolarize the postsynaptic cell to a positive potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block of the NMDA receptor channel.

    • Deliver a brief electrical stimulus (e.g., 0.1 ms duration) to evoke an EPSC. The remaining current should be mediated primarily by NMDA receptors.

    • Alternatively, to record currents from exogenously applied agonist, puff a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) onto the neuron while holding the potential at -70 mV (in Mg2+-free aCSF) or +40 mV (in standard aCSF).

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the isolated NMDA receptor-mediated EPSCs.

    • Construct current-voltage (I-V) relationships by recording currents at different holding potentials.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with NMDA receptors and mGluR8a.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Depolarization Membrane Depolarization Mg_block Mg2+ Block Relief Depolarization->Mg_block Mg_block->NMDAR allows channel opening Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin PKC PKC Ca_influx->PKC CaMKII CaMKII Calmodulin->CaMKII ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_expression Gene Expression & Plasticity CREB->Gene_expression

Caption: NMDA Receptor Signaling Pathway.

mGluR8a_Signaling_Pathway Glutamate Glutamate mGluR8a mGluR8a Glutamate->mGluR8a Gi_Go Gi/o Protein mGluR8a->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits VGCC Voltage-gated Ca2+ Channels Gi_Go->VGCC inhibits cAMP cAMP AC->cAMP produces Neurotransmitter_release Decreased Neurotransmitter Release AC->Neurotransmitter_release inhibition leads to PKA PKA cAMP->PKA activates VGCC->Neurotransmitter_release

Caption: mGluR8a Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the electrophysiological protocol described above.

Experimental_Workflow start Start: Prepare Neuronal Culture/Slice patch Establish Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline Synaptic Currents (V_hold = -70 mV) patch->baseline antagonists Apply Antagonist Cocktail: This compound (100-200 µM) + Picrotoxin (50-100 µM) baseline->antagonists depolarize Depolarize Neuron (V_hold = +40 mV) antagonists->depolarize stimulate Evoke Synaptic Response (Electrical Stimulation) depolarize->stimulate record Record Isolated NMDA Receptor EPSC stimulate->record analysis Data Analysis: - Peak Amplitude - Decay Kinetics - I-V Relationship record->analysis end End analysis->end

Caption: Workflow for Isolating NMDA Receptor Currents.

References

In Vivo Application of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is the (R)-enantiomer of the glutamate analog 3,4-dicarboxyphenylglycine. While its counterpart, (S)-3,4-DCPG, is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8), this compound acts as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their modulation has been a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

This document provides a summary of the currently available information on the in vivo application of this compound in rodent models. It is important to note that research on the isolated (R)-isomer in vivo is limited, with most studies focusing on the (S)-isomer or the racemic mixture.

Mechanism of Action: AMPA Receptor Antagonism

This compound exerts its physiological effects by competitively binding to AMPA receptors, thereby inhibiting the binding of the endogenous agonist glutamate. This antagonism prevents the opening of the AMPA receptor's ion channel, reducing the influx of sodium and calcium ions into the postsynaptic neuron. This dampening of excitatory neurotransmission is the basis for its potential therapeutic applications in conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative diseases.[3][4]

Signaling Pathway of AMPA Receptor Antagonism by this compound

AMPA_antagonism cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) Depolarization Reduced/No Depolarization Ion_Channel->Depolarization Prevents Na+/Ca2+ Influx R_DCPG This compound R_DCPG->AMPA_R Blocks

Caption: Antagonistic action of this compound at the AMPA receptor.

In Vivo Studies in Rodent Models

Direct in vivo studies utilizing the isolated this compound isomer are not well-documented in publicly available literature. The primary source of in vivo data comes from a study on aggressive behavior in mice using the racemic mixture, (RS)-3,4-DCPG.

Study of (RS)-3,4-DCPG in a Mouse Model of Aggression

A study investigating the effects of the mixed AMPA antagonist/mGluR8 agonist (RS)-3,4-DCPG on aggressive behavior in male mice found no significant behavioral changes. The authors hypothesized that the antagonistic effect of the (R)-isomer at AMPA receptors and the agonistic effect of the (S)-isomer at mGluR8 receptors may have acted in opposition, resulting in a null net effect on the measured behaviors.[1]

Quantitative Data Summary

CompoundDoses Administered (mg/kg, i.p.)Animal ModelKey OutcomeReference
(RS)-3,4-DCPG5, 10, 20Male mice, resident-intruder aggression modelNo significant changes in aggressive or social behaviors

Experimental Protocols

While a specific, validated protocol for the in vivo use of isolated this compound is not available, the following section provides a detailed methodology from the study of the racemic mixture, which can serve as a template for future investigations of the (R)-isomer.

Protocol: Evaluation of this compound in a Mouse Model of Aggression (Proposed)

This protocol is adapted from the study by Navarro et al. (2009) on (RS)-3,4-DCPG.

1. Animals

  • Species: Male albino mice (e.g., Swiss strain), individually housed for at least 4 weeks to induce territorial aggression.

  • Opponents: Anosmic male mice (rendered unable to smell by intranasal administration of a zinc sulfate solution), group-housed. Anosmic opponents are used to ensure they do not initiate attacks.

  • Housing: Standard laboratory conditions with a 12:12 hour light/dark cycle, and ad libitum access to food and water.

2. Compound Preparation and Administration

  • Compound: this compound.

  • Vehicle: Saline or another appropriate vehicle.

  • Concentration: Prepare solutions to deliver the desired dose in a volume of 10 ml/kg body weight.

  • Administration: Intraperitoneal (i.p.) injection.

  • Dosing: A dose-response study is recommended (e.g., 5, 10, 20 mg/kg).

3. Experimental Procedure

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Injection: Administer this compound or vehicle to the individually housed mice 30 minutes prior to the behavioral test.

  • Behavioral Arena: A neutral, transparent cage (e.g., 30x15x15 cm) with fresh bedding.

  • Resident-Intruder Test:

    • Place the anosmic "intruder" mouse into the neutral arena.

    • Immediately after, introduce the experimental (individually housed, drug-treated) mouse into the arena.

    • Record the dyadic interaction for 10 minutes.

  • Data Analysis: An ethologically based analysis of the videotaped encounters should be performed by a trained observer, blind to the treatment conditions. Behavioral categories to be scored include:

    • Aggressive behaviors (e.g., tail rattling, biting attacks)

    • Social behaviors (e.g., sniffing, grooming)

    • Exploratory behaviors

    • Defensive/submissive behaviors (by the intruder)

Experimental Workflow

experimental_workflow A Animal Acclimatization (30 min) B This compound or Vehicle Administration (i.p.) A->B C Pre-treatment Interval (30 min) B->C D Resident-Intruder Behavioral Test (10 min) C->D E Video Recording of Interaction D->E F Ethological Analysis of Behavior E->F G Statistical Analysis F->G

Caption: Workflow for a proposed in vivo study of this compound.

Considerations for Future Research

Given the limited data on the in vivo effects of isolated this compound, future research is warranted. Based on its mechanism of action as an AMPA receptor antagonist, promising avenues of investigation in rodent models include:

  • Epilepsy: Evaluating its anticonvulsant properties in models such as the maximal electroshock seizure (MES) test or chemically induced seizure models (e.g., pentylenetetrazol or kainic acid).

  • Neuroprotection: Assessing its ability to mitigate neuronal damage in models of stroke or traumatic brain injury.

  • Pain: Investigating its analgesic effects in models of neuropathic or inflammatory pain.

When designing such studies, careful consideration should be given to the pharmacokinetic and pharmacodynamic properties of this compound, including its ability to cross the blood-brain barrier. Direct central administration (e.g., intracerebroventricular) may be necessary if peripheral administration proves ineffective.

Conclusion

This compound is a known AMPA receptor antagonist, a mechanism with significant therapeutic potential. However, there is a notable lack of in vivo studies using the isolated (R)-isomer in rodent models, preventing a detailed characterization of its behavioral and physiological effects. The null results from a study using the racemic mixture suggest that the opposing actions of the (R) and (S) isomers may complicate interpretation. Future research focusing specifically on the (R)-enantiomer is necessary to elucidate its potential as a pharmacological tool and therapeutic agent. The protocols and information presented here provide a foundation for the rational design of such future investigations.

References

Preparing Stock Solutions of (R)-3,4-DCPG for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG), an antagonist of the AMPA receptor. Accurate preparation of this stock solution is crucial for achieving reproducible and reliable results in neuroscience research and drug development.

This compound is a chemical compound utilized in research to investigate the function of ionotropic glutamate receptors. Specifically, it acts as an antagonist at AMPA receptors and exhibits weak antagonism at NMDA receptors, with minimal impact on kainate receptors. Its enantiomer, (S)-3,4-DCPG, is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8)[1][2]. The racemic mixture, (RS)-3,4-DCPG, therefore, possesses mixed activity, with the (R)-isomer antagonizing AMPA receptors and the (S)-isomer activating mGluR8 receptors.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. Researchers should always consult the batch-specific information provided on the vial or Certificate of Analysis for the most accurate molecular weight.

PropertyValue
Molecular Weight 239.18 g/mol
Molecular Formula C₁₀H₉NO₆
Purity ≥96% (HPLC)
Solubility in Water Soluble to 100 mM
Solubility in DMSO Soluble to 25 mM
Storage Temperature Desiccate at Room Temperature
Stock Solution Storage Up to 1 month at -20°C, up to 6 months at -80°C

Experimental Protocols

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Aqueous Stock Solution:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM * Volume (L) * 239.18 g/mol For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.39 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of sterile water to the tube.

  • Dissolve the compound: Close the tube tightly and vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution. To further increase solubility, the tube can be gently heated to 37°C.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway involving this compound.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound add_solvent Add Sterile Water or DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Mechanism of this compound Action glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds & Activates ion_channel Ion Channel (Na+, Ca2+) ampa_receptor->ion_channel Opens r_dcpg This compound r_dcpg->ampa_receptor Binds & Blocks depolarization Neuronal Depolarization ion_channel->depolarization Leads to

Caption: this compound as an AMPA receptor antagonist.

References

Application Notes and Protocols for Patch-Clamp Recording Using (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in patch-clamp electrophysiology studies to investigate AMPA receptor-mediated currents. The racemic mixture, (RS)-3,4-DCPG, exhibits mixed activity, with the (R)-isomer responsible for AMPA receptor antagonism and the (S)-isomer acting as a potent and selective agonist for the mGlu8a receptor.[1] Therefore, the use of the specific (R)-enantiomer is crucial for selectively studying AMPA receptor blockade.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at AMPA receptors based on available literature.

CompoundTargetActivityApparent Kd (µM)PreparationReference
This compoundAMPA ReceptorAntagonist77Neonatal rat spinal motoneurones[2]
(RS)-3,4-DCPGAMPA ReceptorAntagonist137Neonatal rat spinal motoneurones[2]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the AMPA receptor. It binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. This binding prevents glutamate from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the postsynaptic membrane.

cluster_0 Postsynaptic Membrane cluster_1 Cellular Response AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening Glutamate Glutamate Glutamate->AMPA_R Binds & Activates R_DCPG This compound R_DCPG->AMPA_R Binds & Blocks No_Depolarization Inhibition of Postsynaptic Depolarization Ion_Channel->No_Depolarization

Caption: Mechanism of this compound antagonism at the AMPA receptor.

Experimental Protocols

This section details a whole-cell patch-clamp protocol to investigate the antagonist effects of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). This protocol is a composite based on standard electrophysiological practices and specific information regarding this compound.

I. Preparation of Solutions

1. Artificial Cerebrospinal Fluid (aCSF) (in mM):

  • 126 NaCl

  • 3 KCl

  • 2 MgSO₄

  • 2 CaCl₂

  • 1.25 NaH₂PO₄

  • 26.4 NaHCO₃

  • 10 Glucose

  • Saturate with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes before use. The final pH should be 7.4.

2. Intracellular Solution (in mM):

  • 115 K-Gluconate

  • 4 NaCl

  • 0.3 GTP-Na

  • 2 ATP-Mg

  • 40 HEPES

  • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[3]

3. This compound Stock Solution:

  • Prepare a 100 mM stock solution in sterile water or a suitable buffer.

  • Store aliquots at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment. Based on the apparent Kd of 77 µM, a concentration range of 50-200 µM is recommended to achieve significant antagonism.[2]

II. Electrophysiological Recording

1. Cell/Slice Preparation:

  • This protocol is adaptable for cultured neurons or acute brain slices (e.g., from neonatal rat spinal cord or hippocampus).

  • For acute slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, carbogenated aCSF.

  • Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.

2. Patch-Clamp Setup:

  • Transfer a single slice or coverslip with cultured neurons to the recording chamber on an upright or inverted microscope.

  • Continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.

  • Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

3. Whole-Cell Recording Procedure:

  • Establish a giga-ohm seal (>1 GΩ) with the membrane of the target neuron under voltage-clamp mode.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs. This negative holding potential favors the recording of AMPA receptor-mediated currents while minimizing the contribution of NMDA receptors due to their voltage-dependent magnesium block.

  • To further isolate AMPA receptor currents, an NMDA receptor antagonist (e.g., APV, 50 µM) can be included in the aCSF.

4. Experimental Design for Antagonism Study:

  • Baseline Recording: Record stable baseline EPSCs for 5-10 minutes. EPSCs can be evoked by placing a stimulating electrode near the recorded neuron.

  • Application of this compound: Bath-apply this compound at the desired concentration (e.g., 100 µM) and continue recording.

  • Washout: After observing the effect of the antagonist, perfuse the chamber with aCSF without this compound to observe the reversal of the antagonist effect.

III. Data Analysis
  • Measure the amplitude and frequency of EPSCs before, during, and after the application of this compound.

  • Calculate the percentage of inhibition of the EPSC amplitude by this compound.

  • If multiple concentrations are used, a dose-response curve can be generated to calculate the IC₅₀ value.

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Prepare aCSF and Intracellular Solutions C Pull Patch Pipettes A->C B Prepare Brain Slices or Neuronal Cultures D Establish Whole-Cell Patch-Clamp Configuration B->D C->D E Record Baseline AMPA EPSCs at -70mV D->E F Bath Apply This compound E->F G Record EPSCs in the Presence of Antagonist F->G H Washout with aCSF G->H I Measure EPSC Amplitude and Frequency H->I J Calculate Percent Inhibition I->J K Generate Dose-Response Curve (Optional) J->K

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for Calcium Imaging Experiments with (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system.[1] AMPA receptors, particularly those lacking the edited GluA2 subunit, are permeable to calcium ions (Ca²⁺) and their activation leads to a direct influx of Ca²⁺ into the neuron.[2][3] This calcium influx is a critical signaling event that can trigger a wide range of downstream cellular processes.

Calcium imaging is a powerful technique to study the functional consequences of AMPA receptor activation and its modulation by antagonists like this compound.[4] By measuring changes in intracellular calcium concentrations, researchers can quantify the inhibitory effects of this compound on AMPA receptor-mediated signaling. This application note provides a detailed protocol for utilizing this compound in calcium imaging experiments using the ratiometric fluorescent indicator Fura-2 AM.

Mechanism of Action

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. Upon binding to glutamate or an agonist like AMPA, the channel opens, allowing the influx of sodium (Na⁺) and, in the case of calcium-permeable AMPA receptors (CP-AMPARs), Ca²⁺. This compound acts as a competitive antagonist, binding to the same site as glutamate but without activating the receptor, thereby preventing channel opening and the subsequent ion influx.

Signaling Pathway of this compound in AMPA Receptor Antagonism

ampa_antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor (Ca²⁺ Permeable) Glutamate->AMPA_Receptor Binds & Activates R_3_4_DCPG This compound R_3_4_DCPG->AMPA_Receptor Binds & Blocks Ca_Influx Ca²⁺ Influx AMPA_Receptor->Ca_Influx Channel Opens No_Ca_Influx No Ca²⁺ Influx AMPA_Receptor:s->No_Ca_Influx Channel Remains Closed

Caption: Antagonistic action of this compound on AMPA receptors.

Data Presentation: this compound Inhibition of AMPA-Induced Calcium Influx

The following table provides an illustrative summary of expected quantitative data from a calcium imaging experiment designed to measure the inhibitory effect of this compound on intracellular calcium elevation induced by an AMPA receptor agonist.

ParameterValueDescription
Cell TypePrimary Cortical NeuronsCultured neurons known to express functional AMPA receptors.
Calcium IndicatorFura-2 AM (5 µM)Ratiometric indicator for quantifying intracellular calcium.
AMPA AgonistAMPAThe endogenous ligand for the AMPA receptor.
Agonist Concentration50 µMA concentration expected to elicit a robust calcium response.
This compound Concentrations0.1, 1, 10, 100 µMA range of concentrations to determine a dose-response relationship.
Pre-incubation Time15 minutesTime for the antagonist to equilibrate and bind to the receptors.
Illustrative Results
Inhibition at 0.1 µM~10%Expected minimal inhibition at a low antagonist concentration.
Inhibition at 1 µM~35%Partial inhibition of the AMPA-induced calcium signal.
Inhibition at 10 µM~75%Significant reduction in the calcium influx.
Inhibition at 100 µM>90%Near-complete blockade of the AMPA receptor response.
Calculated IC₅₀ ~3 µM Illustrative half-maximal inhibitory concentration.

Experimental Protocols

This section details the methodology for conducting a calcium imaging experiment to assess the antagonist properties of this compound at AMPA receptors.

Materials and Reagents
  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Poly-D-lysine coated coverslips or 96-well black-walled, clear-bottom plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable recording buffer

  • AMPA (or other suitable AMPA receptor agonist)

  • This compound

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Protocol Steps
  • Cell Preparation:

    • Plate primary neurons on poly-D-lysine coated coverslips or in 96-well plates at an appropriate density.

    • Culture the cells for 7-14 days to allow for maturation and expression of glutamate receptors.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in DMSO to create a 1 mM stock solution. For the final loading solution, dilute the stock to 5 µM in a suitable recording buffer (e.g., HBSS). Add a small amount of Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash gently with the recording buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with the recording buffer to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 20-30 minutes at room temperature in the dark.

  • Calcium Imaging and Data Acquisition:

    • Place the coverslip or plate onto the stage of the fluorescence imaging setup.

    • Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Establish a stable baseline recording for 1-2 minutes.

    • To test the antagonist, pre-incubate the cells with varying concentrations of this compound for 15 minutes prior to agonist application.

    • Add the AMPA receptor agonist (e.g., 50 µM AMPA) to the cells and continue recording the fluorescence changes.

    • Record the response for 3-5 minutes or until the signal returns to baseline.

    • At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin), respectively.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify the peak response to the AMPA agonist in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow for Testing this compound

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Neurons on Coated Coverslips Dye_Loading 2. Load Cells with Fura-2 AM Cell_Culture->Dye_Loading De_esterification 3. Allow De-esterification Dye_Loading->De_esterification Baseline 4. Record Baseline (F340/F380 Ratio) De_esterification->Baseline Antagonist_Incubation 5. Pre-incubate with This compound Baseline->Antagonist_Incubation Agonist_Application 6. Add AMPA Agonist Antagonist_Incubation->Agonist_Application Record_Response 7. Record Ca²⁺ Response Agonist_Application->Record_Response Calculate_Inhibition 8. Calculate % Inhibition Record_Response->Calculate_Inhibition Dose_Response 9. Generate Dose-Response Curve & IC₅₀ Calculate_Inhibition->Dose_Response

Caption: Workflow for calcium imaging to assess AMPA receptor antagonism.

References

Application Notes and Protocols for Assessing (R)-3,4-DCPG Efficacy in Blocking AMPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Its involvement in numerous neurological and psychiatric disorders has made it a significant target for therapeutic intervention.[2] (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) has been identified as a competitive antagonist of AMPA receptors.[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in blocking AMPA receptors using two primary methodologies: patch-clamp electrophysiology and fluorescence-based calcium imaging.

Data Presentation

The inhibitory potency of this compound on AMPA receptors can be quantified to understand its efficacy. The apparent dissociation constant (Kd) represents the concentration of the antagonist that occupies 50% of the receptors at equilibrium. A lower Kd value indicates a higher binding affinity and potency.

CompoundTargetAssay TypePreparationAgonistApparent Kd (µM)Reference
This compoundAMPA ReceptorElectrophysiology (Antagonism of depolarization)Neonatal rat spinal cordAMPA77[3]

Experimental Protocols

Two primary methods are detailed below to assess the efficacy of this compound as an AMPA receptor antagonist: whole-cell patch-clamp electrophysiology and calcium imaging.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through AMPA receptors and their inhibition by this compound.

Objective: To determine the inhibitory effect of this compound on AMPA-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

  • AMPA (agonist).

  • This compound (antagonist).

  • Tetrodotoxin (TTX) (to block voltage-gated sodium channels).

  • Picrotoxin (to block GABA-A receptors).

  • D-AP5 (to block NMDA receptors).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for patch pipettes.

Procedure:

  • Preparation: Prepare external and internal solutions and store them appropriately. Prepare stock solutions of AMPA and this compound. On the day of the experiment, prepare fresh dilutions of the compounds in the external solution.

  • Cell/Slice Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with oxygenated external solution containing TTX (0.5-1 µM), picrotoxin (100 µM), and D-AP5 (50 µM) to isolate AMPA receptor-mediated currents.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Obtain a Giga-ohm seal on a neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Data Acquisition:

    • Establish a stable baseline recording.

    • Apply a brief pulse of AMPA (e.g., 10 µM for 1-2 seconds) to elicit an inward current. Record the peak amplitude of this current. This is the control response.

    • Wash the cell with an external solution until the current returns to baseline.

    • Co-apply AMPA (10 µM) with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

    • Record the peak amplitude of the AMPA-evoked current in the presence of each concentration of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Normalize the current amplitude in the presence of this compound to the control AMPA response.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a suitable equation (e.g., the Hill equation) to determine the IC₅₀ or Kd value.

Protocol 2: Calcium Imaging Assay

This protocol indirectly measures AMPA receptor activity by detecting changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation, particularly for calcium-permeable AMPA receptors.

Objective: To assess the ability of this compound to block AMPA-induced calcium influx in a population of cells.

Materials:

  • Cells expressing calcium-permeable AMPA receptors (e.g., specific neuronal populations or transfected cell lines).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • AMPA (agonist).

  • This compound (antagonist).

  • NMDA receptor antagonist (e.g., D-AP5) and voltage-gated calcium channel blocker (e.g., verapamil) to isolate AMPA receptor-mediated calcium entry.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the physiological salt solution.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.

  • Assay Performance:

    • Acquire a baseline fluorescence reading.

    • Add the NMDA receptor antagonist and voltage-gated calcium channel blocker to the wells and incubate for a few minutes.

    • Add varying concentrations of this compound to the respective wells and incubate for a predetermined time.

    • Add a fixed concentration of AMPA (e.g., 10-100 µM) to all wells to stimulate the receptors.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.

    • Normalize the fluorescence change in the presence of this compound to the control response (AMPA alone).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Signaling Pathway of AMPA Receptor Antagonism

AMPA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPAR Binds DCPG This compound (Antagonist) DCPG->AMPAR Competitively Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Conformational Change Blocked Channel Closed No Ion Flux AMPAR->Blocked Binding by Antagonist Na_Ca Na+ / Ca2+ Influx Ion_Channel->Na_Ca Opens Depolarization Membrane Depolarization Na_Ca->Depolarization Blocked->Ion_Channel Prevents Opening

Caption: Competitive antagonism of the AMPA receptor by this compound.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow cluster_assay Assay Development cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neurons) Assay_Choice Select Assay (Electrophysiology or Calcium Imaging) Cell_Culture->Assay_Choice Control Establish Control (Agonist only) Assay_Choice->Control Dose_Response Apply Increasing Concentrations of this compound + Agonist Control->Dose_Response Record Record Response (Current or Fluorescence) Dose_Response->Record Normalize Normalize Data to Control Record->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 / Kd Plot->Calculate

Caption: Workflow for characterizing this compound's antagonist activity.

Logical Relationship of AMPA Receptor Blockade

AMPA_Block_Logic Start Glutamate Release AMPAR_Binding Glutamate Binds to AMPA Receptor Start->AMPAR_Binding Antagonist_Present This compound Present? AMPAR_Binding->Antagonist_Present Antagonist_Binds Antagonist Competes for Binding Site Antagonist_Present->Antagonist_Binds Yes Channel_Open AMPA Channel Opens Antagonist_Present->Channel_Open No No_Opening Channel Opening Blocked Antagonist_Binds->No_Opening Ion_Influx Na+/Ca2+ Influx Channel_Open->Ion_Influx Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization No_Signal No Depolarization No_Opening->No_Signal

References

Troubleshooting & Optimization

(R)-3,4-Dcpg solubility issues in artificial cerebrospinal fluid (aCSF)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers frequently asked questions regarding solubility issues with (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG) in artificial cerebrospinal fluid (aCSF). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Common Solubility Issues

Issue 1: this compound Fails to Dissolve or Precipitates in aCSF

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a suitable solvent at a higher concentration. While the (S)-enantiomer is highly soluble in water[1], preparing a stock in a small amount of DMSO (up to 25 mM for the (S)-enantiomer) or water is a common practice.

    • Step-wise Dilution: Add the stock solution to the aCSF dropwise while continuously vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

    • pH Adjustment: The pH of the aCSF is critical and typically maintained around 7.4. The acidic nature of this compound may require slight pH adjustments of the final solution. Use dilute NaOH to adjust the pH back to the desired physiological range after adding the compound.

    • Gentle Heating and Sonication: To aid dissolution, gently warm the solution to 37°C and use a bath sonicator for a short period. Avoid excessive heat, which could degrade the compound or other aCSF components.

Issue 2: Cloudiness or Precipitation Appears Over Time

  • Possible Cause: The compound may be slowly precipitating out of the solution, or the aCSF itself may be unstable. Bicarbonate-buffered aCSF can be prone to precipitation if not properly handled (e.g., continuous gassing with 95% O2 / 5% CO2).

  • Troubleshooting Steps:

    • Fresh aCSF Preparation: Always use freshly prepared and filtered aCSF for your experiments.

    • Continuous Carbogenation: If using a bicarbonate-based buffer, ensure the aCSF is continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain pH and prevent the precipitation of calcium carbonate.

    • Prepare Solutions on the Day of Use: It is best practice to prepare solutions of this compound in aCSF on the same day they will be used. If storage is necessary, solutions should be kept at -20°C for no longer than a month, and then re-equilibrated to room temperature, ensuring no precipitate is present before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: While specific data for the (R)-enantiomer is limited, the (S)-enantiomer and (RS)-racemate are soluble in water (up to 100 mM and 50 mM, respectively) and DMSO (up to 25 mM). Water is the preferred solvent to avoid potential off-target effects of DMSO in sensitive experimental preparations.

Q2: How should I store my this compound solutions?

A2: For optimal results, prepare solutions fresh on the day of the experiment. If you must store a solution, keep it at -20°C for up to one month. Before use, thaw the solution and ensure that no precipitate has formed. The solid compound should be stored desiccated at room temperature.

Q3: Can I adjust the pH of the aCSF after adding this compound?

A3: Yes. This compound is an acidic molecule, and adding it to aCSF may lower the pH. It is crucial to verify the final pH of your working solution and adjust it back to the physiological range (typically 7.3-7.4) using dilute NaOH.

Q4: What are the components of a standard aCSF solution?

A4: A typical aCSF recipe includes (in mM): 125 NaCl, 25 NaHCO3, 3 KCl, 1.25 NaH2PO4, 10 D-glucose, 2 CaCl2, and 1 MgCl2. The solution should be bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

Quantitative Data

Solubility of 3,4-DCPG Enantiomers and Racemate

CompoundSolventMaximum ConcentrationReference
(S)-3,4-DCPGWater100 mM
(S)-3,4-DCPGDMSO25 mM
(RS)-3,4-DCPGWater50 mM

Experimental Protocols

Protocol for Preparation of aCSF

  • Prepare stock solutions of the individual salts in ultrapure water.

  • In a beaker with a stir bar, add the salts in the following order to prevent precipitation, allowing each to dissolve completely before adding the next: NaCl, KCl, KH2PO4, MgCl2, CaCl2.

  • Add D-glucose and dissolve.

  • In a separate container, dissolve NaHCO3 in a portion of the water.

  • Slowly add the NaHCO3 solution to the main solution while stirring.

  • Bring the solution to the final volume with ultrapure water.

  • Bubble the solution vigorously with 95% O2 / 5% CO2 (carbogen) for at least 15-20 minutes to stabilize the pH to 7.4.

  • Filter the aCSF through a 0.22 µm filter before use.

Protocol for Dissolving this compound in aCSF

  • Weigh the desired amount of this compound powder.

  • Prepare a concentrated stock solution by dissolving the powder in a minimal amount of ultrapure water (e.g., to achieve a 10-50 mM concentration).

  • Gently warm the solution to 37°C and sonicate briefly if necessary to aid dissolution.

  • While continuously stirring or vortexing your freshly prepared, carbogen-gassed aCSF, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Check the pH of the final solution and adjust to 7.4 with dilute NaOH if necessary.

  • Use the final solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dissolution Dissolution in aCSF cluster_application Experimental Application weigh Weigh this compound prepare_stock Prepare Concentrated Stock in H2O weigh->prepare_stock add_stock Add Stock to aCSF (Dropwise) prepare_stock->add_stock prepare_aCSF Prepare and Gas aCSF (95% O2 / 5% CO2) prepare_aCSF->add_stock adjust_pH Check and Adjust pH to 7.4 add_stock->adjust_pH apply_solution Apply to Experimental System adjust_pH->apply_solution

Caption: Workflow for preparing this compound in aCSF.

mGluR_pathway cluster_membrane Cell Membrane mGluR8 mGluR8 G_protein Gi/o Protein mGluR8->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits DCPG (S)-3,4-DCPG DCPG->mGluR8 Agonist ATP ATP ATP->AC downstream Downstream Cellular Effects cAMP->downstream Regulates

Caption: Inhibitory signaling pathway of the mGlu8 receptor.

References

Optimizing (R)-3,4-Dcpg concentration for maximal AMPA receptor block

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for achieving maximal and selective blockade of AMPA receptors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Its primary mechanism of action is to block the binding of glutamate to the AMPA receptor, thereby preventing ion channel opening and subsequent neuronal depolarization.

Q2: What is the potency of this compound at the AMPA receptor?

The antagonist activity of (RS)-3,4-DCPG has been shown to reside in the (R)-enantiomer, which has an apparent dissociation constant (Kd) of 77 μM for the AMPA receptor.[1] The Kd value represents the concentration of the antagonist at which 50% of the receptors are occupied. For functional blockade, concentrations at or above the Kd are typically required.

Q3: How selective is this compound for AMPA receptors over other glutamate receptors?

This compound demonstrates useful selectivity for AMPA receptors over kainate and NMDA receptors. It shows little to no antagonistic activity at kainate receptors (apparent Kd > 3 mM).[1] While it does exhibit some antagonism at the NMDA receptor, this is considerably weaker than its action at AMPA receptors.[1]

Q4: What is the difference between the (R)- and (S)-enantiomers of 3,4-DCPG?

The enantiomers of 3,4-DCPG have distinct pharmacological profiles. The (R)-enantiomer is an AMPA receptor antagonist.[1] In contrast, the (S)-enantiomer is a potent and selective agonist for the metabotropic glutamate receptor 8a (mGlu8a).

Q5: How should I prepare a stock solution of this compound?

This compound is soluble in water up to 100 mM and in DMSO up to 25 mM. For most in vitro electrophysiology experiments, preparing a concentrated stock solution in water is recommended. For example, to prepare a 100 mM stock solution, dissolve 2.39 mg of this compound (MW: 239.18 g/mol ) in 100 µL of deionized water. It is advisable to prepare fresh solutions or aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its enantiomer.

ParameterValueReceptor TargetNotes
Apparent Kd (this compound)77 µMAMPA ReceptorIndicates the binding affinity of the antagonist.
Apparent Kd (this compound)> 3 mMKainate ReceptorDemonstrates weak activity at this receptor.
NMDA Receptor Activity (this compound)Weak AntagonistNMDA ReceptorThe (R)-isomer is responsible for the NMDA receptor antagonism of the racemic mixture.
EC50 ((S)-3,4-DCPG)31 nMmGlu8a ReceptorPotent and selective agonist activity.

Experimental Protocols

Protocol 1: Determination of this compound Mediated AMPA Receptor Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.

1. Preparation of Solutions:

  • External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use (pH 7.4).
  • Internal Solution: Prepare a standard whole-cell patch pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water.
  • AMPA Solution: Prepare a stock solution of AMPA (e.g., 10 mM) in water.

2. Cell Preparation:

  • For cultured neurons, plate cells on coverslips at an appropriate density.
  • For brain slices, prepare acute slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated ACSF.

3. Electrophysiological Recording:

  • Transfer a coverslip or brain slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 mL/min).
  • Establish a whole-cell patch-clamp recording from a neuron of interest.
  • Clamp the cell at a holding potential of -70 mV to minimize the contribution of NMDA receptor-mediated currents.

4. Application of Compounds:

  • Obtain a stable baseline recording of AMPA receptor-mediated currents by locally applying a sub-maximal concentration of AMPA (e.g., 10-30 µM) for a short duration (e.g., 2-5 ms) using a fast-perfusion system.
  • To construct a concentration-response curve, apply increasing concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM, 300 µM, 1 mM) to the bath for a sufficient time to allow for equilibration (typically 3-5 minutes).
  • At each concentration of this compound, re-apply the same concentration of AMPA to elicit a current.
  • Ensure a washout period between different concentrations of the antagonist to allow for receptor recovery.

5. Data Analysis:

  • Measure the peak amplitude of the AMPA-evoked current in the absence and presence of each concentration of this compound.
  • Normalize the current amplitude in the presence of the antagonist to the control (baseline) amplitude.
  • Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.
  • From this curve, the IC50 value (the concentration of antagonist that produces 50% inhibition) can be determined.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak blockade of AMPA-mediated currents - Incorrect concentration of this compound: The concentration may be too low to effectively compete with the AMPA agonist. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. - High concentration of AMPA agonist: The concentration of the agonist may be too high, making it difficult for the antagonist to compete.- Increase the concentration of this compound. A good starting point is the Kd value (77 µM) and then titrate up to several-fold higher. - Prepare a fresh stock solution of this compound. - Reduce the concentration of the AMPA agonist to a level that elicits a reliable but sub-maximal response.
Inconsistent or drifting baseline currents - Instability of the patch-clamp recording: The seal may be unstable, or the cell health may be declining. - Issues with the perfusion system: Inconsistent flow rate or air bubbles in the perfusion lines.- Ensure a high-resistance seal (>1 GΩ) and monitor the access resistance throughout the experiment. - Check the perfusion system for any leaks or blockages. Degas solutions to prevent bubble formation.
Slow onset or washout of the antagonist effect - Slow perfusion rate: The antagonist may not be reaching or washing out from the recording chamber efficiently. - Lipophilicity of the compound (less likely for this compound): Some antagonists can accumulate in the lipid bilayer, leading to slow kinetics.- Increase the perfusion rate. - Ensure the recording chamber volume is small to allow for rapid solution exchange. - Allow for longer application and washout times.
Apparent change in agonist potency - Presence of endogenous glutamate: In brain slice preparations, there may be a basal level of glutamate that can compete with the applied agonist and antagonist.- Consider including a glutamate transporter blocker in the ACSF if endogenous glutamate is a concern, though this can have other confounding effects.

Visualizations

AMPA_Receptor_Blockade cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Antagonist Action Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Gating Na+ Influx (Blocked) Na+ Influx (Blocked) Ion_Channel->Na+ Influx (Blocked) No Depolarization DCPG This compound DCPG->AMPA_R Blocks Binding

Caption: Mechanism of this compound action on AMPA receptors.

experimental_workflow prep 1. Prepare Solutions (ACSF, Internal, this compound, AMPA) cell 2. Prepare Cells (Cultured Neurons or Brain Slices) prep->cell record 3. Establish Whole-Cell Patch-Clamp Recording cell->record baseline 4. Record Baseline AMPA-evoked Currents record->baseline apply_antagonist 5. Apply this compound (Increasing Concentrations) baseline->apply_antagonist record_block 6. Record Blocked AMPA-evoked Currents apply_antagonist->record_block washout 7. Washout Antagonist record_block->washout analyze 8. Analyze Data (Generate Concentration-Response Curve) record_block->analyze washout->apply_antagonist Repeat for each concentration

Caption: Workflow for determining AMPA receptor antagonism.

troubleshooting_logic start Weak or No Blockade? check_conc Is this compound concentration adequate? (≥ 77 µM) start->check_conc increase_conc Increase this compound Concentration check_conc->increase_conc No check_agonist Is AMPA agonist concentration too high? check_conc->check_agonist Yes reduce_agonist Reduce AMPA Concentration check_agonist->reduce_agonist Yes check_solution Is stock solution fresh? check_agonist->check_solution No make_fresh Prepare Fresh Stock Solution check_solution->make_fresh No other_issues Investigate other issues: - Recording stability - Perfusion system check_solution->other_issues Yes

Caption: Troubleshooting logic for ineffective AMPA receptor blockade.

References

Troubleshooting unexpected effects of (R)-3,4-Dcpg in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects during experiments with (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1] It is important to distinguish it from its enantiomer, (S)-3,4-DCPG, which is a potent and selective agonist of the metabotropic glutamate receptor 8 (mGlu8a).[2] The racemic mixture, (RS)-3,4-DCPG, will exhibit mixed activity, acting as both an AMPA antagonist and an mGluR8 agonist.[1]

Q2: I am using (RS)-3,4-DCPG and observing unexpected results. What could be the cause?

If you are using the racemic mixture, your experimental outcomes will be influenced by the dual-action of the compound. The (R)-isomer antagonizes AMPA receptors, while the (S)-isomer activates mGluR8. This can lead to complex and potentially confounding effects. For example, in studies on aggressive behavior in mice, (RS)-3,4-DCPG produced no significant behavioral changes, suggesting that the opposing actions of the two isomers may not act synergistically.

Q3: Can this compound have effects other than AMPA receptor antagonism?

While the primary reported activity of this compound is AMPA receptor antagonism, it is crucial to consider potential off-target effects, especially at higher concentrations. The dicarboxyphenylglycine scaffold is known to interact with various glutamate receptor subtypes. Although the (S)-enantiomer shows high selectivity for mGlu8a over other mGlu receptors, the selectivity profile of the (R)-enantiomer is less characterized in the provided literature.

Q4: Are there any known issues with the stability or storage of 3,4-DCPG?

While specific degradation pathways for 3,4-DCPG are not detailed in the provided search results, general principles of chemical stability for small molecules should be followed. For (RS)-3,4-DCPG, it is recommended to store it desiccated at room temperature. Stock solutions should be prepared according to the manufacturer's instructions, often recommending storage in aliquots at -20°C for short-term use (within 1 month) or -80°C for longer-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles. As with many compounds containing amine groups, the pH of the solution can affect stability.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results when using (RS)-3,4-DCPG.

This is likely due to the mixed pharmacology of the racemic mixture.

Troubleshooting Steps:

  • Isolate the Isomers: Whenever possible, use the pure (R)- or (S)-enantiomer to attribute observed effects to a specific molecular target.

  • Control Experiments: If using the racemate is unavoidable, include control groups treated with selective AMPA antagonists (e.g., NBQX) and selective mGluR8 agonists to dissect the contribution of each component.

  • Dose-Response Analysis: Conduct a thorough dose-response curve to identify if different effects are dominant at different concentrations.

Issue 2: Lack of expected AMPA receptor antagonism with this compound.

If you are not observing the expected antagonistic effects on AMPA receptors, consider the following:

Troubleshooting Steps:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like HPLC or mass spectrometry.

  • Solubility and Concentration: Ensure the compound is fully dissolved in your experimental buffer. (S)-3,4-DCPG is soluble in water up to 100 mM and in DMSO up to 25 mM. Inadequate solubility can lead to a lower effective concentration.

  • Experimental Conditions: The efficacy of AMPA receptor antagonists can be influenced by experimental parameters such as pH and the presence of other modulatory compounds. Review your experimental protocol for any deviations.

  • Receptor Subtype Specificity: AMPA receptors are tetrameric assemblies of different subunits (GluA1-4). While not specified in the provided results, this compound may exhibit some degree of subunit-dependent antagonism.

Issue 3: Observing effects that are inconsistent with AMPA receptor blockade.

If this compound is producing unexpected excitatory or other non-canonical effects, consider these possibilities:

Troubleshooting Steps:

  • Off-Target Effects: At higher concentrations, the compound may be interacting with other receptors. Perform a literature search for potential off-target activities of dicarboxyphenylglycines.

  • Contamination: Your stock solution may be contaminated with the (S)-enantiomer, leading to mGluR8 activation.

  • Downstream Signaling Complexity: The cellular response to AMPA receptor blockade can be complex and context-dependent, leading to indirect effects on other signaling pathways.

Data Presentation

Table 1: Pharmacological Profile of 3,4-DCPG Enantiomers

CompoundPrimary TargetEffectPotency (EC50/IC50)Selectivity
(S)-3,4-DCPG mGlu8a ReceptorAgonist31 nM>100-fold over mGlu1-7
This compound AMPA ReceptorAntagonistNot specifiedNot specified
(RS)-3,4-DCPG mGlu8a and AMPA ReceptorsMixed Agonist/AntagonistNot applicableNot applicable

Table 2: Solubility of (S)-3,4-DCPG

SolventMaximum Concentration (mM)
Water100
DMSO25

Experimental Protocols

Protocol 1: Preparation of (RS)-3,4-DCPG Stock Solution

This protocol is based on general guidelines for similar compounds.

  • Weighing: Accurately weigh the desired amount of (RS)-3,4-DCPG powder using a calibrated analytical balance.

  • Solvent Selection: Based on the desired stock concentration and experimental compatibility, choose an appropriate solvent (e.g., water or DMSO).

  • Dissolution: Add the solvent to the powder. To aid dissolution, the tube can be gently heated to 37°C and sonicated for a short period.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Long-term Storage: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.

Visualizations

logical_relationship cluster_DCPG (RS)-3,4-DCPG (Racemic Mixture) cluster_targets Molecular Targets cluster_effects Observed Effects R_DCPG This compound AMPA_R AMPA Receptor R_DCPG->AMPA_R Antagonism S_DCPG (S)-3,4-DCPG mGluR8 mGluR8 S_DCPG->mGluR8 Agonism AMPA_effect Modulation of Fast Synaptic Transmission AMPA_R->AMPA_effect mGluR8_effect Modulation of Neurotransmitter Release mGluR8->mGluR8_effect

Caption: Pharmacological actions of (RS)-3,4-DCPG enantiomers.

troubleshooting_workflow start Unexpected Experimental Results with this compound check_racemate Are you using the (RS)-racemic mixture? start->check_racemate racemate_issue Issue: Mixed Pharmacology check_racemate->racemate_issue Yes check_integrity Is the compound's purity and integrity verified? check_racemate->check_integrity No use_isomers Solution: Use pure (R)- or (S)-enantiomers if possible. racemate_issue->use_isomers control_exp Solution: Use specific controls for AMPA antagonism and mGluR8 agonism. racemate_issue->control_exp integrity_issue Issue: Compound Degradation or Impurity check_integrity->integrity_issue No check_solubility Is the compound fully dissolved at the working concentration? check_integrity->check_solubility Yes verify_compound Solution: Verify compound with analytical methods (e.g., HPLC). integrity_issue->verify_compound solubility_issue Issue: Poor Solubility check_solubility->solubility_issue No consider_off_target Consider Off-Target Effects or Experimental Conditions check_solubility->consider_off_target Yes optimize_dissolution Solution: Optimize dissolution (sonication, warming) or adjust solvent. solubility_issue->optimize_dissolution

Caption: Troubleshooting workflow for this compound experiments.

References

(R)-3,4-Dcpg stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Stability and Storage Best Practices

Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring reliable experimental outcomes. As an AMPA receptor antagonist, its stability directly impacts its pharmacological activity.

Storage Recommendations:

FormStorage ConditionDurationNotes
Solid Desiccate at Room TemperatureLong-termProtect from moisture.
Stock Solution -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage.

Solution Preparation and Handling:

This compound is soluble in water and DMSO. For aqueous solutions, it is advisable to prepare them fresh on the day of the experiment if possible. If storage is necessary, adhere to the recommended temperatures and aliquot the solution to minimize degradation from repeated temperature changes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both water and DMSO. The choice of solvent will depend on your experimental requirements and compatibility with your biological system. For cell-based assays, ensure the final concentration of DMSO is not cytotoxic.

Q2: How should I store the solid form of this compound?

A2: The solid form of this compound should be stored desiccated at room temperature to protect it from moisture.

Q3: Can I store this compound solutions at 4°C?

A3: Long-term storage of this compound solutions at 4°C is not recommended due to the potential for microbial growth and chemical degradation. For short-term storage (a few days), 4°C may be acceptable, but it is best to prepare fresh solutions or store them frozen at -20°C or -80°C for longer periods.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related phenylglycine derivatives are known to be susceptible to racemization, oxidation, and hydrolysis.[2] It is crucial to protect the compound from extreme pH, strong oxidizing agents, and prolonged exposure to light and high temperatures.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). It is recommended to use a validated analytical method to ensure accurate quantification of the active compound and any potential impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected antagonist activity. Compound Degradation: Stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, exposure to light).1. Prepare a fresh stock solution of this compound from the solid compound. 2. Aliquot new stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Store stock solutions at -80°C for long-term use. 4. Protect solutions from light by using amber vials or wrapping tubes in foil.
Racemization: The (R)-enantiomer may have partially converted to the inactive (S)-enantiomer. Phenylglycine derivatives are known to be prone to racemization.[2]1. If racemization is suspected, analyze the enantiomeric purity of your sample using chiral chromatography. 2. Avoid harsh conditions (e.g., strong acids or bases, high temperatures) during solution preparation and experiments.
Variability in dose-response curves between experiments. Inaccurate Concentration: Errors in weighing the solid compound or in serial dilutions can lead to inconsistent concentrations.1. Ensure the analytical balance is properly calibrated before weighing. 2. Use calibrated pipettes for dilutions. 3. Prepare a fresh dilution series for each experiment.
Compound Instability in Assay Media: The compound may be unstable in the specific buffer or media used for the experiment, especially over long incubation times.1. Assess the stability of this compound in your experimental buffer over the time course of your assay. This can be done by analyzing samples at different time points using HPLC. 2. If instability is observed, consider preparing the compound solution immediately before use or adjusting the buffer conditions (e.g., pH) if possible.
Precipitation of the compound in the stock solution or assay medium. Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.1. Gently warm the solution and vortex to aid dissolution. 2. If precipitation persists, consider preparing a lower concentration stock solution. 3. For aqueous solutions, ensure the pH is within a range that favors solubility.
Unexpected off-target effects or cytotoxicity. Impure Compound: The this compound sample may contain impurities from synthesis or degradation.1. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, mass spectrometry). 2. If possible, obtain a certificate of analysis from the supplier.
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.1. Ensure the final concentration of the solvent in your assay is below the tolerance level of your cell line (typically <0.5% for DMSO). 2. Include a vehicle control (solvent only) in your experiments to assess solvent-related effects.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Antagonism of AMPA Receptors

This protocol outlines a method for evaluating the antagonist activity of this compound on AMPA receptor-mediated currents in cultured neurons.

1. Cell Culture:

  • Culture primary hippocampal or cortical neurons, or a suitable cell line (e.g., HEK293) stably expressing AMPA receptor subunits (e.g., GluA1/GluA2).

  • Plate cells on coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Agonist Solution: Prepare a stock solution of AMPA (e.g., 10 mM in water) and dilute to the desired final concentration (e.g., 10 µM) in the external solution.

  • Antagonist Solution: Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO) and prepare serial dilutions in the external solution to obtain the desired final concentrations.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Use a rapid solution exchange system to apply the agonist and antagonist solutions.

4. Experimental Procedure:

  • Baseline Recording: Record the baseline current in the external solution.

  • Agonist Application: Apply the AMPA solution for a short duration (e.g., 1-2 seconds) to elicit an inward current. Repeat several times to ensure a stable response.

  • Antagonist Application: Perfuse the cell with the this compound solution for 1-2 minutes.

  • Co-application: While still in the presence of the antagonist, co-apply the AMPA solution and record the resulting current.

  • Washout: Wash out the antagonist by perfusing with the external solution for several minutes and then re-apply the AMPA solution to check for recovery of the response.

  • Dose-Response: Repeat the antagonist application and co-application steps with different concentrations of this compound to construct a dose-response curve.

5. Data Analysis:

  • Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of this compound.

  • Normalize the current amplitude in the presence of the antagonist to the control current amplitude.

  • Plot the normalized response against the logarithm of the antagonist concentration to generate a dose-response curve.

  • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value of this compound.

Mandatory Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates R_3_4_DCPG This compound R_3_4_DCPG->AMPA_R Binds & Antagonizes Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream

Caption: AMPA Receptor Signaling Pathway and Antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Hippocampal Neurons) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Solutions (External, Internal, Agonist, Antagonist) Solution_Prep->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Agonist_App Apply AMPA (Agonist) Baseline->Agonist_App Antagonist_App Apply this compound (Antagonist) Agonist_App->Antagonist_App Co_App Co-apply AMPA & this compound Antagonist_App->Co_App Washout Washout Co_App->Washout Measure_Current Measure Peak Current Amplitude Co_App->Measure_Current Washout->Agonist_App Recovery Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

References

Potential off-target effects of (R)-3,4-Dcpg to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological activity of this compound?

This compound is primarily known as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is important to distinguish it from its enantiomer, (S)-3,4-DCPG, which is a potent and selective agonist of the metabotropic glutamate receptor 8 (mGluR8).[2][3] When using the racemic mixture, (RS)-3,4-DCPG, researchers should be aware that the compound exhibits mixed pharmacology, with the (R)-isomer contributing AMPA receptor antagonism and the (S)-isomer contributing mGluR8 agonism.

Q2: What are the known off-target effects of this compound?

The primary "off-target" effect to consider, especially if the intended target is not an AMPA receptor, is its antagonist activity at AMPA receptors. Additionally, this compound has been shown to have weak activity at N-methyl-D-aspartate (NMDA) receptors and little to no activity at kainate receptors.

Q3: What is the selectivity profile of this compound?

The table below summarizes the known potency of this compound at various glutamate receptors.

ReceptorActivityApparent Kd / IC50Reference
AMPA ReceptorAntagonist~77 µM
NMDA ReceptorWeak Antagonist~472 µM (for racemic mixture)
Kainate ReceptorLittle to no activity>3 mM

Q4: How does the activity of this compound differ from (S)-3,4-DCPG?

The stereoisomers of 3,4-DCPG have distinct pharmacological profiles. This is a critical consideration for experimental design and data interpretation.

EnantiomerPrimary TargetPrimary Activity
This compound AMPA ReceptorAntagonist
(S)-3,4-DCPG mGluR8Potent and Selective Agonist

Troubleshooting Guide

Problem 1: I am using (RS)-3,4-DCPG to study mGluR8 agonism, but my results are inconsistent or unexpected.

Possible Cause: The (R)-enantiomer in the racemic mixture is antagonizing AMPA receptors, which may be confounding your results. AMPA receptors are critical for fast excitatory synaptic transmission, and their blockade can have widespread effects on neuronal activity.

Troubleshooting Steps:

  • Confirm the Isomer: Verify whether you are using the (R)-, (S)-, or (RS)-form of 3,4-DCPG.

  • Use the Selective Agonist: If your goal is to selectively activate mGluR8, it is highly recommended to use the (S)-3,4-DCPG isomer.

  • Control for AMPA Receptor Antagonism: If you must use the racemic mixture, include control experiments with a known selective AMPA receptor antagonist to determine if the observed effects are due to AMPA receptor blockade.

Problem 2: I am studying the effects of this compound on neuronal activity and observe a general suppression of excitability.

Possible Cause: This is the expected outcome of AMPA receptor antagonism. AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system. Blocking these receptors will reduce neuronal depolarization in response to glutamate.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to confirm that the observed suppression is concentration-dependent.

  • Positive Controls: Use a well-characterized, selective AMPA receptor antagonist as a positive control to compare the effects.

  • Washout Experiment: Attempt to wash out this compound to see if the neuronal activity returns to baseline. This can help confirm a reversible drug effect.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Confirm AMPA Receptor Antagonism

This protocol allows for the direct measurement of the effect of this compound on AMPA receptor-mediated currents.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2) or primary neuronal cultures.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Use a rapid solution exchange system to apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • Compound Application:

    • After establishing a stable baseline of agonist-evoked currents, perfuse this compound for 1-2 minutes.

    • Co-apply the AMPA receptor agonist with this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a concentration-response curve.

Visualizations

experimental_workflow Experimental Workflow for Characterizing this compound Off-Target Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare cell cultures (e.g., HEK293-GluA2 or neurons) patch_clamp Establish whole-cell patch-clamp configuration prep_cells->patch_clamp prep_solutions Prepare external and internal recording solutions prep_solutions->patch_clamp apply_agonist Apply AMPA receptor agonist (e.g., glutamate) patch_clamp->apply_agonist record_baseline Record baseline agonist-evoked currents apply_agonist->record_baseline apply_rdcpg Apply this compound record_baseline->apply_rdcpg record_treatment Record currents in the presence of this compound apply_rdcpg->record_treatment measure_currents Measure peak current amplitudes record_treatment->measure_currents calculate_inhibition Calculate percent inhibition measure_currents->calculate_inhibition dose_response Generate dose-response curve to determine IC50 calculate_inhibition->dose_response

Caption: Workflow for electrophysiological characterization of this compound.

signaling_pathway Mechanism of this compound Off-Target Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to ion_channel Ion Channel (Na+ influx) ampa_receptor->ion_channel Activates depolarization Depolarization ion_channel->depolarization Leads to rdcpg This compound rdcpg->ampa_receptor Blocks

References

Technical Support Center: (R)-3,4-DCPG Delivery in Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of (R)-3,4-Dicarboxyphenylglycine (DCPG) in brain slice preparations. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3,4-DCPG and what is its primary mechanism of action?

This compound is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1] mGluR8 is a Group III mGluR, which is typically located presynaptically and is coupled to Gαi/o proteins.[2][3] Activation of mGluR8 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neurotransmitter release, generally leading to a reduction in synaptic transmission.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and dimethyl sulfoxide (DMSO). For stock solutions, it is advisable to prepare concentrated stocks in water or DMSO and then dilute them to the final working concentration in artificial cerebrospinal fluid (aCSF). Stock solutions should be stored at -20°C for up to one month. It is recommended to prepare fresh working solutions on the day of the experiment.

Q3: What is the typical effective concentration range for this compound in brain slice experiments?

The effective concentration of this compound can vary depending on the brain region, the specific neuronal population under investigation, and the experimental goals. Based on published studies, a common concentration range for observing significant effects on synaptic transmission is between 1 µM and 10 µM. However, effects have been reported at concentrations as low as the nanomolar range in studies using cloned receptors. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How long does it take for this compound to wash in and wash out of a brain slice?

The time required for wash-in and wash-out of this compound will depend on the thickness of the brain slice, the perfusion rate, and the specific recording chamber used. Generally, for a 300-400 µm thick slice with a perfusion rate of 2-4 mL/min, a stable effect is typically observed within 10-15 minutes of bath application. Wash-out may take longer, often 20-30 minutes or more, to return to baseline levels.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when delivering this compound in brain slice preparations.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Drug Degradation: The compound may have degraded due to improper storage or prolonged exposure to experimental conditions. 2. Insufficient Concentration: The concentration of this compound may be too low to elicit a response in the specific neuronal circuit being studied. 3. Low Receptor Expression: The target brain region or cell type may have low expression levels of mGluR8. 4. Poor Slice Health: The overall health of the brain slice may be compromised, leading to a lack of responsiveness.1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. Ensure stock solutions are stored correctly at -20°C. 2. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your preparation. 3. Verify Receptor Expression: Consult literature or use techniques like immunohistochemistry or in situ hybridization to confirm mGluR8 expression in your region of interest. 4. Optimize Slice Preparation Protocol: Review and optimize your slicing and recovery procedures to ensure maximal slice viability. Use of a protective recovery method with NMDG-based aCSF can improve slice health.
Precipitation of this compound in aCSF 1. Solubility Issues: The concentration of this compound may exceed its solubility limit in the aCSF formulation, especially at physiological temperatures. 2. Incompatible aCSF Components: Certain components in the aCSF, such as high concentrations of calcium or phosphate, could potentially contribute to precipitation.1. Check Stock Solution Concentration: Ensure your stock solution is fully dissolved before diluting it into the aCSF. Sonication may help dissolve the compound. 2. Prepare Fresh aCSF: Use freshly prepared and filtered aCSF for each experiment. 3. Test Different aCSF Formulations: If precipitation persists, consider trying a different aCSF recipe with adjusted ion concentrations. 4. Visual Inspection: Always visually inspect your drug-containing aCSF for any signs of precipitation before and during the experiment.
Inconsistent or variable drug effects 1. Uneven Perfusion: The flow of the drug-containing aCSF may not be uniform across the entire brain slice, leading to variable drug exposure. 2. Fluctuation in Perfusion Rate: Changes in the perfusion rate during the experiment can alter the effective concentration of the drug at the slice. 3. Slice Movement: The brain slice may have shifted in the recording chamber, altering its position relative to the perfusion inflow and outflow.1. Optimize Chamber Perfusion: Ensure your recording chamber provides even and consistent perfusion across the slice. A dual-sided perfusion system can improve oxygen and drug delivery. 2. Maintain a Constant Flow Rate: Use a reliable peristaltic pump to maintain a constant and stable perfusion rate (typically 2-4 mL/min). 3. Secure the Slice: Use a slice anchor (e.g., a harp) to gently secure the brain slice in place throughout the recording.
Slow or incomplete wash-out 1. Drug Trapping: The compound may be trapped within the extracellular space of the slice. 2. High Drug Concentration: Using a very high concentration of this compound may lead to prolonged receptor activation and a longer time to wash out.1. Increase Wash-out Time: Allow for a longer wash-out period (e.g., >30 minutes) to ensure complete removal of the drug. 2. Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces a reliable effect to minimize wash-out times.

Experimental Protocols

Protocol 1: Bath Application of this compound for Electrophysiological Recordings
  • Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) N-methyl-D-glucamine (NMDG)-based slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in the same ice-cold, oxygenated NMDG solution.

    • Transfer the slices to a recovery chamber containing NMDG-based aCSF at 32-34°C for 10-15 minutes.

    • Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, deionized water. Aliquot and store at -20°C.

    • On the day of the experiment, thaw a stock solution aliquot and dilute it in oxygenated aCSF to the final desired working concentration (e.g., 5 µM). Ensure the solution is well-mixed and visually inspected for any precipitation.

  • Electrophysiological Recording and Drug Application:

    • Transfer a single brain slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a rate of 2-4 mL/min at the desired recording temperature (e.g., 32-34°C).

    • Obtain a stable baseline recording for at least 10-15 minutes.

    • Switch the perfusion to the aCSF containing this compound.

    • Record the effects of the drug for 15-20 minutes or until a stable response is achieved.

    • To wash out the drug, switch the perfusion back to the standard aCSF and record for at least 20-30 minutes or until the baseline is recovered.

Protocol 2: Local "Puff" Application of this compound
  • Follow steps 1 and 2 from the Bath Application Protocol.

  • Puff Pipette Preparation:

    • Pull a borosilicate glass pipette with a tip diameter of 1-2 µm.

    • Fill the puff pipette with the desired concentration of this compound dissolved in aCSF. Include a fluorescent dye (e.g., Alexa Fluor 488) in the puff solution to visualize the area of application.

  • Drug Application:

    • Position the puff pipette 20-50 µm away from the neuron of interest.

    • Apply a brief pulse of pressure (e.g., 5-20 psi for 10-100 ms) using a picospritzer to eject a small volume of the drug solution onto the cell.

    • The optimal pressure and duration should be determined empirically to achieve a localized and rapid drug effect without causing mechanical artifacts.

Quantitative Data Summary

Parameter Value Reference
(S)-3,4-DCPG EC₅₀ at mGluR8a 31 ± 2 nM
(S)-3,4-DCPG EC₅₀ at other mGluRs > 3.5 µM
Solubility in Water Up to 100 mMTocris Bioscience
Solubility in DMSO Up to 25 mMTocris Bioscience
Typical Bath Application Concentration 1 - 10 µMInferred from multiple studies
Recommended aCSF Perfusion Rate 2 - 4 mL/min

Visualizations

mGluR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space R-3,4-DCPG R-3,4-DCPG mGluR8 mGluR8 R-3,4-DCPG->mGluR8 Binds to G_protein Gαi/o mGluR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates downstream Downstream Effectors PKA->downstream Phosphorylates

Caption: mGluR8 Signaling Pathway activated by this compound.

experimental_workflow prep Brain Slice Preparation recovery Slice Recovery (1-2 hours) prep->recovery transfer Transfer to Recording Chamber recovery->transfer baseline Baseline Recording (10-15 min) transfer->baseline application Drug Application (this compound) baseline->application recording Record Drug Effect (15-20 min) application->recording washout Washout (>20 min) recording->washout analysis Data Analysis washout->analysis

Caption: Experimental workflow for brain slice electrophysiology.

troubleshooting_logic start No Effect Observed check_drug Is drug solution fresh? start->check_drug check_conc Is concentration adequate? check_prep Is slice prep optimal? check_conc->check_prep Yes increase_conc Increase Concentration check_conc->increase_conc No optimize_prep Optimize Slicing/ Recovery Protocol check_prep->optimize_prep No success Effect Observed check_prep->success Yes check_drug->check_conc Yes new_drug Prepare Fresh Drug Solution check_drug->new_drug No increase_conc->start optimize_prep->start new_drug->start

Caption: Troubleshooting logic for no drug effect.

References

Technical Support Center: (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-3,4-DCPG. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers and drug development professionals validate the purity of a new batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected specifications?

This compound is the R-enantiomer of 3,4-Dicarboxyphenylglycine. Unlike its S-enantiomer, which is a potent and selective mGlu8 receptor agonist, the (R)-isomer is primarily known as an antagonist of AMPA receptors[1][2]. Validating the purity of a new batch is critical to ensure that the observed biological effects are attributable to the correct isomer.

A new batch should meet established physicochemical and purity specifications. Below is a summary of typical data.

Table 1: Typical Specifications for this compound

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₀H₉NO₆-
Molecular Weight 239.18 g/mol Mass Spectrometry
Chemical Purity ≥98%HPLC
Enantiomeric Purity ≥99% (R)-isomerChiral HPLC
Solubility Soluble in Water and DMSOSolubility Test
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Storage Desiccate at room temperature-

Q2: How do I perform an initial assessment of a new batch?

A visual inspection and a solubility test are the first steps. The compound should be a white or off-white solid. To check solubility, prepare a stock solution at a known concentration (e.g., 10 mM) in a recommended solvent like water or DMSO. If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can be used to facilitate dissolution. Incomplete dissolution or the presence of particulates may indicate an impurity or degradation.

Q3: How is the chemical purity of this compound determined?

Chemical purity is best determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any non-chiral impurities. A typical analysis will report the purity as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The industry standard for high-quality research compounds is a purity of ≥98%.

Workflow for Purity Validation of this compound

cluster_start Initial Assessment cluster_analysis Analytical Validation cluster_results Final Evaluation start Receive New Batch of This compound visual Visual Inspection (White Solid?) start->visual solubility Solubility Test (Dissolves in Water/DMSO?) visual->solubility Pass fail Contact Supplier/ Further Investigation visual->fail Fail hplc Purity Analysis (HPLC) solubility->hplc Pass solubility->fail Fail chiral Enantiomeric Purity (Chiral HPLC) hplc->chiral structure Structural Confirmation (NMR, MS) chiral->structure purity_check Purity ≥98%? structure->purity_check enantiomer_check Enantiomeric Excess ≥99%? purity_check->enantiomer_check Pass purity_check->fail Fail structure_check Structure Confirmed? enantiomer_check->structure_check Pass enantiomer_check->fail Fail pass Batch Approved for Use structure_check->pass Pass structure_check->fail Fail

Caption: A logical workflow for the complete validation of a new this compound batch.

Q4: How do I confirm the enantiomeric purity and distinguish this compound from (S)-3,4-DCPG?

Enantiomeric purity, or enantiomeric excess (e.e.), is determined using a specialized form of HPLC called chiral chromatography. This is the most critical test, as the (S)-enantiomer is a common process-related impurity that has distinct biological activity. A chiral stationary phase (CSP) is used to separate the two enantiomers. By comparing the retention time of your sample to a certified reference standard of the (R)- and/or (S)-enantiomer, you can confirm the identity and calculate the enantiomeric purity. A high-quality batch should have an enantiomeric excess of ≥99%.

Q5: What should I do if I see unexpected peaks in my HPLC or Chiral HPLC chromatogram?

Unexpected peaks can indicate the presence of impurities or degradation products.

Table 2: Troubleshooting Unexpected Chromatogram Peaks

ObservationPotential CauseRecommended Action
Small, unidentified peaks in standard HPLC Synthesis byproducts, starting materials, or degradation products.Use LC-MS to determine the molecular weight of the impurity. If purity falls below 98%, the batch may not be suitable for sensitive experiments.
A significant secondary peak in chiral HPLC Contamination with the (S)-enantiomer.Compare retention times with a reference standard for the (S)-isomer to confirm. If the enantiomeric excess is below 99%, the biological activity may be confounded.
Broad or tailing peaks Poor column condition, inappropriate mobile phase pH, or column overload.Ensure the mobile phase pH is suitable for the acidic nature of the compound. Run a column cleaning cycle. Inject a smaller sample volume.
No peaks detected Incorrect detector wavelength, sample degradation, or insolubility.Confirm the UV absorbance maximum for this compound. Prepare a fresh sample. Ensure the sample is fully dissolved before injection.

Troubleshooting Workflow for Unexpected HPLC Results

cluster_chiral Chiral HPLC cluster_standard Standard HPLC start Unexpected Peak(s) in HPLC Chromatogram q1 Is it a Chiral or Standard HPLC Run? start->q1 chiral_peak Peak at expected retention time for (S)-isomer? q1->chiral_peak Chiral lcms Analyze by LC-MS q1->lcms Standard enantiomer_impurity Issue: Enantiomeric Impurity chiral_peak->enantiomer_impurity Yes unknown_chiral Issue: Unknown Chiral Impurity chiral_peak->unknown_chiral No end_node Quantify Impurity & Assess Impact on Experiment enantiomer_impurity->end_node unknown_chiral->end_node mw_match Does MW match a known starting material or byproduct? lcms->mw_match process_impurity Issue: Process-Related Impurity mw_match->process_impurity Yes degradation Issue: Degradation Product mw_match->degradation No process_impurity->end_node degradation->end_node

Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.

Q6: How can I definitively confirm the chemical structure of the compound?

Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure, confirming the arrangement of protons and carbons in the molecule. The resulting spectrum should be compared to a reference spectrum or theoretical values.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that further confirms the elemental composition (C₁₀H₉NO₆).

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for determining the chemical purity of this compound.

  • Instrumentation: HPLC system with UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks.

Experimental Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) equilibrate Equilibrate C18 Column with 5% B prep_mobile->equilibrate prep_sample Prepare Sample (1 mg/mL in Phase A) inject Inject 10 µL Sample prep_sample->inject equilibrate->inject gradient Run Gradient (5-95% B over 15 min) inject->gradient detect Detect at 220 nm gradient->detect integrate Integrate All Peaks detect->integrate calculate Calculate Purity: (Area_main / Area_total) * 100 integrate->calculate

Caption: A step-by-step workflow for HPLC-based chemical purity analysis.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for separating the (R) and (S) enantiomers of 3,4-DCPG. Method development may be required.

  • Instrumentation: HPLC system with UV-Vis detector, Polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase Preparation: A typical mobile phase for acidic compounds is a mixture of a non-polar solvent and an alcohol, with an acidic additive.

    • Example: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 25°C.

    • Elution: Isocratic (no gradient).

  • Analysis: Run a certified standard of the (S)-isomer if available to identify the impurity peak. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the general procedure for acquiring a proton NMR spectrum.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O). Add a small amount of a reference standard like TSP or DSS if quantitative analysis is needed.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and compare the chemical shifts and coupling patterns with the known structure of 3,4-dicarboxyphenylglycine to confirm identity. The spectrum should show characteristic peaks for the aromatic protons and the alpha-proton of the glycine moiety.

References

Validation & Comparative

(R)-3,4-Dcpg versus (S)-3,4-Dcpg: contrasting pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of their Contrasting Pharmacological Profiles

For researchers and pharmacologists navigating the intricate landscape of glutamate receptor modulation, the stereoisomers of 3,4-dicarboxyphenylglycine (DCPG) present a compelling case study. (R)-3,4-DCPG and (S)-3,4-DCPG, mirror images at a molecular level, exhibit remarkably divergent pharmacological activities. This guide provides an objective comparison of their effects, supported by experimental data, to aid in the strategic design of future research and drug development endeavors.

The (S)-enantiomer, (S)-3,4-DCPG, has emerged as a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8).[1][2][3] In stark contrast, the (R)-enantiomer, this compound, functions as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in fast excitatory neurotransmission.[3] This fundamental difference in their primary molecular targets dictates their distinct downstream signaling effects and overall pharmacological profiles.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key quantitative data that highlights the distinct and selective nature of each enantiomer.

Parameter(S)-3,4-DCPGThis compoundReference
Primary Target mGluR8 AgonistAMPA Receptor Antagonist
EC₅₀ at mGluR8a 31 nM-
Selectivity >100-fold selective for mGluR8 over mGluR1-7Selective for AMPA receptors with weak activity at NMDA and kainate receptors
Anticonvulsant Activity (in vivo) PresentPresent
Neuroprotective Effects DemonstratedImplied via reduction of excitotoxicity

Contrasting Signaling Pathways and Cellular Effects

The divergent molecular targets of (R)- and (S)-3,4-DCPG initiate distinct intracellular signaling cascades, leading to contrasting physiological outcomes.

(S)-3,4-DCPG: Modulating Neuronal Excitability via mGluR8

Activation of the Gi/o-coupled mGluR8 by (S)-3,4-DCPG leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a reduction in neuronal excitability.

G Signaling Pathway of (S)-3,4-DCPG S_DCPG (S)-3,4-DCPG mGluR8 mGluR8 S_DCPG->mGluR8 activates Gi_o Gi/o Protein mGluR8->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits IonChannels Ion Channels (e.g., Ca²⁺, K⁺) Gi_o->IonChannels modulates cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates PKA->IonChannels modulates Neurotransmission Reduced Neurotransmitter Release IonChannels->Neurotransmission

Signaling cascade initiated by (S)-3,4-DCPG.
This compound: Attenuating Fast Excitatory Neurotransmission

As an AMPA receptor antagonist, this compound directly blocks the ion channel associated with this receptor. This prevents the influx of sodium and calcium ions into the postsynaptic neuron in response to glutamate binding, thereby dampening fast excitatory synaptic transmission. This mechanism is crucial in conditions of excessive glutamate release, where it can mitigate excitotoxicity. Downstream of this direct channel blockade, effects on signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway have been observed.

G Mechanism of Action of this compound R_DCPG This compound AMPA_R AMPA Receptor R_DCPG->AMPA_R blocks Ion_Channel Ion Channel AMPA_R->Ion_Channel gates Glutamate Glutamate Glutamate->AMPA_R binds Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx allows Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization ERK_Pathway ERK Pathway Depolarization->ERK_Pathway influences Cellular_Response Altered Cellular Response ERK_Pathway->Cellular_Response

Inhibitory action of this compound on AMPA receptors.

Synergistic Anticonvulsant Effects

Interestingly, while the individual enantiomers exhibit anticonvulsant properties, studies have shown a synergistic effect when they are administered together as a racemic mixture ((RS)-3,4-DCPG). This suggests that the simultaneous antagonism of AMPA receptors by the (R)-isomer and activation of mGluR8 by the (S)-isomer provides a more potent anticonvulsant effect than either mechanism alone. This highlights the potential of multi-target pharmacological approaches in the treatment of seizure disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the pharmacological profiles of (R)- and (S)-3,4-DCPG.

Radioligand Binding Assay for mGluR8

This assay is used to determine the binding affinity of (S)-3,4-DCPG for the mGluR8.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGluR8 or from brain tissue known to have high mGluR8 expression.

  • Radioligand: A radiolabeled ligand with high affinity for mGluR8, such as [³H]-LY341495, is used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-3,4-DCPG).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism

This technique is employed to measure the functional antagonism of AMPA receptors by this compound.

  • Cell Preparation: Neurons or HEK293 cells expressing AMPA receptors are used.

  • Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

  • Drug Application: AMPA receptor-mediated currents are evoked by the application of glutamate or a specific AMPA receptor agonist. This compound is then co-applied at various concentrations.

  • Data Acquisition: The resulting ion currents are measured using a patch-clamp amplifier.

  • Analysis: The reduction in the amplitude of the AMPA receptor-mediated current in the presence of this compound is quantified to determine its inhibitory concentration (IC₅₀).

In Vivo Assessment of Anticonvulsant Activity

Animal models of seizures, such as the maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure model, are used to evaluate the anticonvulsant efficacy of the DCPG enantiomers.

G Workflow for In Vivo Anticonvulsant Testing Animal_Model Select Animal Model (e.g., mice) Drug_Admin Administer Test Compound ((R)-, (S)-, or (RS)-3,4-DCPG) or Vehicle Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (e.g., MES or PTZ) Drug_Admin->Seizure_Induction Observation Observe and Score Seizure Severity and Duration Seizure_Induction->Observation Data_Analysis Analyze Data (e.g., ED₅₀ determination) Observation->Data_Analysis

General workflow for in vivo anticonvulsant screening.

Conclusion

The starkly contrasting pharmacological profiles of this compound and (S)-3,4-DCPG underscore the critical importance of stereochemistry in drug design and action. While (S)-3,4-DCPG offers a selective tool for probing the function of mGluR8, this compound provides a means to investigate the roles of AMPA receptors. Furthermore, the synergistic anticonvulsant activity of the racemic mixture highlights the potential for developing novel therapeutic strategies that simultaneously modulate multiple targets within the glutamatergic system. A thorough understanding of these differences is paramount for researchers and drug developers aiming to create more effective and targeted therapies for neurological and psychiatric disorders.

References

Validation of (R)-3,4-DCPG Selectivity for AMPA Over Kainate Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG) for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor over the kainate receptor. The information presented is supported by experimental data to assist researchers in evaluating the utility of this compound as a selective antagonist in studies of glutamatergic neurotransmission.

Data Presentation: Antagonist Affinity

The selectivity of this compound has been quantified by determining its apparent dissociation constant (Kd) at AMPA and kainate receptors. The following table summarizes the findings from electrophysiological experiments conducted on neonatal rat motoneurones.[1] A lower Kd value indicates a higher binding affinity.

CompoundReceptor TargetApparent Dissociation Constant (Kd)Selectivity (over Kainate)
This compoundAMPA Receptor77 µM>38-fold
This compoundKainate Receptor> 3 mM (>3000 µM)-

The data clearly demonstrates that this compound is significantly more potent at antagonizing AMPA receptors than kainate receptors, with at least a 38-fold selectivity for AMPA receptors.[1]

Signaling Pathways

Both AMPA and kainate receptors are ionotropic glutamate receptors, meaning they form ion channels that are opened upon binding of the neurotransmitter glutamate. Their activation leads to the influx of cations, primarily Na+, resulting in depolarization of the neuronal membrane. This rapid excitatory neurotransmission is fundamental to synaptic plasticity, learning, and memory. While their primary signaling mechanism is similar, they are composed of different protein subunits, leading to distinct pharmacological profiles.

cluster_AMPA AMPA Receptor Signaling cluster_Kainate Kainate Receptor Signaling Glutamate_A Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate_A->AMPAR Binds Na_Influx_A Na+ Influx AMPAR->Na_Influx_A Opens Channel Depolarization_A Depolarization Na_Influx_A->Depolarization_A EPSP_A Fast EPSP Depolarization_A->EPSP_A Generates DCPG_A This compound DCPG_A->AMPAR Antagonizes Glutamate_K Glutamate KainateR Kainate Receptor (GluK1-5) Glutamate_K->KainateR Binds Na_Influx_K Na+ Influx KainateR->Na_Influx_K Opens Channel Depolarization_K Depolarization Na_Influx_K->Depolarization_K EPSP_K EPSP Depolarization_K->EPSP_K Generates DCPG_K This compound DCPG_K->KainateR Weakly Antagonizes

Caption: Simplified signaling pathways for AMPA and Kainate receptors.

Experimental Workflow for Selectivity Validation

The validation of this compound's selectivity for AMPA over kainate receptors can be achieved through a systematic electrophysiological workflow. This process involves preparing a suitable biological sample, applying specific receptor agonists to elicit a response, and then introducing the antagonist to measure its inhibitory effect.

G prep Preparation of Neonatal Rat Spinal Cord Slice record Establish Whole-Cell Patch-Clamp Recording from Motoneuron prep->record ampa_app Bath Application of AMPA Agonist (e.g., AMPA) record->ampa_app ampa_rec Record AMPA-evoked Depolarization (Control Response) ampa_app->ampa_rec dcpg_washin Wash-in This compound ampa_rec->dcpg_washin ampa_dcpg_rec Record AMPA-evoked Depolarization in Presence of this compound dcpg_washin->ampa_dcpg_rec washout Washout of This compound ampa_dcpg_rec->washout analysis Data Analysis: Calculate Apparent Kd and Selectivity ampa_dcpg_rec->analysis kainate_app Bath Application of Kainate Agonist (e.g., Kainate) washout->kainate_app kainate_rec Record Kainate-evoked Depolarization (Control Response) kainate_app->kainate_rec dcpg_washin2 Wash-in This compound kainate_rec->dcpg_washin2 kainate_dcpg_rec Record Kainate-evoked Depolarization in Presence of this compound dcpg_washin2->kainate_dcpg_rec kainate_dcpg_rec->analysis

References

A Comparative Guide to the Efficacy of (R)-3,4-DCPG and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG) with other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, including NBQX, CNQX, and perampanel. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate research tools and to inform drug development strategies.

Introduction to AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in various neurological disorders, including epilepsy, ischemic brain injury, and neurodegenerative diseases. Consequently, AMPA receptor antagonists are a critical class of compounds for both research and therapeutic development. These antagonists can be broadly categorized as competitive, binding to the same site as the agonist glutamate, or non-competitive, binding to an allosteric site to prevent receptor activation.

This compound is a competitive AMPA receptor antagonist.[1] It exhibits selectivity for AMPA receptors with weak activity at N-methyl-D-aspartate (NMDA) receptors and minimal to no activity at kainate receptors.[1][2] The AMPA receptor antagonist activity of the racemate (RS)-3,4-DCPG resides in the (R)-enantiomer.[3]

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for this compound and other selected AMPA receptor antagonists. It is crucial to note that the experimental conditions under which these values were obtained can vary significantly, impacting direct comparability. Therefore, the provided context for each value is essential for an accurate interpretation.

Table 1: Competitive AMPA Receptor Antagonists
CompoundAntagonist TypeIC50 / Kd (µM)Species/TissueExperimental MethodReference
This compound CompetitiveApparent Kd: 77Neonatal Rat Spinal CordElectrophysiology (Depolarization Assay)[3]
NBQX CompetitiveIC50: 0.15--
IC50: 0.4Cultured Mouse Cortical NeuronsElectrophysiology (Whole-cell patch clamp)
Ki: 0.063Xenopus oocytes injected with rat cortex mRNATwo-electrode voltage-clamp
CNQX CompetitiveIC50: 0.3--
IC50: 0.92Cultured Hippocampal NeuronsElectrophysiology (Whole-cell patch clamp)
IC50: 0.4--
Table 2: Non-Competitive AMPA Receptor Antagonist
CompoundAntagonist TypeIC50 (µM)Species/TissueExperimental MethodReference
Perampanel Non-competitiveIC50: 0.093Cultured Rat Cortical NeuronsCalcium Influx Assay
IC50: 0.23Rat Hippocampal SlicesElectrophysiology (Field EPSP recording)
IC50: 0.56Cultured Rat Hippocampal NeuronsElectrophysiology (Whole-cell patch clamp)
IC50: 2.6 - 7.0Human Epileptic and Non-epileptic Brain TissueReconstitution into Xenopus oocytes

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key experiments cited in the efficacy comparison.

Electrophysiology: Whole-Cell Patch Clamp Recording

This technique is used to measure the ion flow through AMPA receptors in response to an agonist and the inhibitory effect of an antagonist.

Objective: To determine the IC50 value of an AMPA receptor antagonist.

Methodology:

  • Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, after which the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Solutions: The external solution contains physiological concentrations of ions. The internal solution mimics the intracellular ionic environment. AMPA receptor-mediated currents are pharmacologically isolated by including antagonists for other receptors (e.g., APV for NMDA receptors, picrotoxin for GABAA receptors) in the external solution.

  • Agonist Application: A specific AMPA receptor agonist (e.g., AMPA or glutamate) is applied to the cell to evoke an inward current, which is recorded by the patch-clamp amplifier.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations. The reduction in the amplitude of the agonist-evoked current is measured.

  • Data Analysis: The percentage of inhibition is plotted against the antagonist concentration, and the data are fitted with a logistic function to determine the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal agonist-induced current.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki or Kd) of a compound for a receptor.

Objective: To determine the apparent dissociation constant (Kd) of an antagonist for the AMPA receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized and centrifuged to isolate the cell membranes containing the AMPA receptors.

  • Assay Setup: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to AMPA receptors (e.g., [3H]AMPA) and varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using appropriate models (e.g., Cheng-Prusoff equation for competition binding assays) to determine the Ki or Kd of the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->Ion_Channel Conformational Change Antagonist This compound / NBQX / CNQX Antagonist->AMPAR Competitively Binds & Blocks Perampanel Perampanel (Non-competitive) Perampanel->AMPAR Allosterically Binds & Inhibits Depolarization Membrane Depolarization Ion_Channel->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKC PKC Activation Depolarization->PKC PKA PKA Activation Depolarization->PKA Downstream Downstream Signaling (e.g., CREB, MAPK) CaMKII->Downstream PKC->Downstream PKA->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Electrophysiology_Workflow Start Start: Whole-Cell Patch Clamp Isolate Pharmacologically Isolate AMPA Receptor Currents Start->Isolate Apply_Agonist Apply AMPA Agonist (e.g., Glutamate) Isolate->Apply_Agonist Record_Baseline Record Baseline Inward Current Apply_Agonist->Record_Baseline Apply_Antagonist Co-apply Antagonist at Various Concentrations Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited Current Apply_Antagonist->Record_Inhibition Analyze Analyze Data: Plot % Inhibition vs. [Antagonist] Record_Inhibition->Analyze Calculate_IC50 Calculate IC50 Value Analyze->Calculate_IC50 Binding_Assay_Workflow Start Start: Radioligand Binding Assay Prepare_Membranes Prepare Cell Membranes with AMPA Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Antagonist Prepare_Membranes->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Quantify Quantify Radioactivity of Bound Ligand Filter->Quantify Analyze Analyze Data: Competition Binding Curve Quantify->Analyze Calculate_Ki Calculate Ki/Kd Value Analyze->Calculate_Ki

References

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG): An Antagonist at NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG) , a rigid analog of glutamate, has been identified as an antagonist of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comparative analysis of its effects on NMDA receptors, supported by available experimental data and methodologies, for researchers, scientists, and drug development professionals.

Antagonistic Activity at NMDA Receptors

Electrophysiological studies have demonstrated that this compound can completely antagonize NMDA-induced depolarization in cortical wedge preparations at a concentration of 500 μM. This effect is stereospecific, as its enantiomer, (S)-3,4-DCPG, shows little to no activity at NMDA receptors. (S)-3,4-DCPG is, however, a potent and selective agonist for the metabotropic glutamate receptor 8a (mGluR8a).

Comparison with Other NMDA Receptor Antagonists

To provide context for the activity of this compound, the following table summarizes the potency of several other known NMDA receptor antagonists. These antagonists are categorized by their mechanism of action.

CompoundMechanism of ActionReceptor Subunit SelectivityPotency (IC50/Ki)
This compound Competitive Antagonist (presumed) Unknown Complete antagonism at 500 μM
D-AP5 (D-2-amino-5-phosphonopentanoic acid)Competitive Antagonist (Glutamate site)Non-selectiveKi: ~0.4-1.5 μM
CGS 19755 (Selfotel)Competitive Antagonist (Glutamate site)Non-selectiveKi: ~40 nM
MK-801 (Dizocilpine)Non-competitive Channel BlockerNon-selectiveKi: ~30-40 nM
KetamineNon-competitive Channel BlockerNon-selectiveIC50: ~0.5-10 μM
IfenprodilNon-competitive Antagonist (GluN2B-selective)GluN2BIC50: ~0.3 μM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing the effect of a compound on NMDA receptor activity.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Channel Opening R_3_4_DCPG This compound R_3_4_DCPG->NMDAR Antagonizes Membrane_Depolarization Membrane Depolarization Mg2_block_removal Removal of Mg2+ Block Membrane_Depolarization->Mg2_block_removal Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream_Signaling

NMDA Receptor Signaling Pathway

Electrophysiology_Workflow Electrophysiology Workflow for NMDA Receptor Antagonist Testing cluster_preparation Cell/Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep Prepare cultured neurons or brain slices patch Establish whole-cell patch-clamp recording prep->patch apply_nmda Apply NMDA and Glycine to elicit baseline current patch->apply_nmda apply_compound Apply this compound (or other antagonist) apply_nmda->apply_compound record Record changes in NMDA-induced current apply_compound->record analyze Measure current amplitude and calculate % inhibition record->analyze dose_response Generate dose-response curve and determine IC50 analyze->dose_response

Experimental Workflow for Electrophysiology

Experimental Protocols

The antagonistic effect of this compound on NMDA receptors is typically assessed using electrophysiological techniques. Below is a generalized protocol for such an experiment.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons or Brain Slices

Objective: To measure the inhibitory effect of this compound on NMDA-induced currents in neurons.

1. Preparation of Cells/Tissue:

  • Cultured Neurons: Primary neuronal cultures (e.g., from rat cortex or hippocampus) are prepared and maintained in appropriate culture medium. Experiments are typically performed on mature neurons (e.g., 10-14 days in vitro).

  • Brain Slices: Acute brain slices (e.g., 300-400 µm thick) are prepared from the brain region of interest (e.g., hippocampus or cortex) of a rodent. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Recording Setup:

  • A recording chamber is mounted on the stage of an upright microscope equipped with DIC optics and an infrared camera.

  • The chamber is continuously perfused with aCSF at a constant flow rate and temperature (typically 32-34 °C).

  • Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass and filled with an internal solution containing a potassium-based salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).

3. Electrophysiological Recording:

  • A neuron is identified, and a whole-cell patch-clamp recording is established in voltage-clamp mode. The membrane potential is typically held at -60 mV or -70 mV.

  • To isolate NMDA receptor-mediated currents, the aCSF is typically magnesium-free and contains antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin or bicuculline). Glycine or D-serine (e.g., 10 µM) is also included in the aCSF as a co-agonist for the NMDA receptor.

  • A baseline NMDA-induced current is established by applying a solution containing NMDA (e.g., 30-100 µM) and glycine.

  • This compound is then co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect on the NMDA-induced current.

  • The current amplitude in the presence of this compound is compared to the baseline current to calculate the percentage of inhibition.

4. Data Analysis:

  • The recorded currents are amplified, filtered, and digitized for offline analysis.

  • The peak amplitude of the NMDA-induced current is measured before and after the application of this compound.

  • A dose-response curve is constructed by plotting the percentage of inhibition against the concentration of this compound. This allows for the determination of the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.

Conclusion

This compound exhibits a clear, albeit relatively low-potency, antagonistic effect on NMDA receptors. This activity is stereospecific, distinguishing it from its enantiomer, (S)-3,4-DCPG, which is a potent mGluR8a agonist. For a more comprehensive understanding of its pharmacological profile, further studies are required to determine its precise affinity (IC50 or Ki values) for different NMDA receptor subunit combinations. This would allow for a more direct and quantitative comparison with other NMDA receptor antagonists and would help to elucidate its potential as a pharmacological tool or therapeutic agent.

Cross-Validation of (R)-3,4-DCPG Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacological effects of the selective metabotropic glutamate receptor 8 (mGluR8) agonist, (R)-3,4-DCPG, with the physiological and behavioral phenotypes observed in mGluR8 genetic knockout models. This cross-validation approach is crucial for target validation in drug development, ensuring that the observed effects of a pharmacological agent are indeed mediated by its intended target.

Introduction to this compound and mGluR8

(R)-3,4-Dicarboxyphenylglycine (this compound), with its active stereoisomer being (S)-3,4-DCPG, is a potent and highly selective agonist for the mGluR8 receptor.[1][2][3] The mGluR8 receptor is a member of the group III metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. These receptors are typically located presynaptically, where their activation leads to an inhibition of neurotransmitter release. Genetic knockout models, specifically mGluR8 knockout mice, provide a powerful tool to investigate the physiological functions of this receptor and to validate the selectivity of pharmacological agents like this compound.

Signaling Pathway of mGluR8

The mGluR8 receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist such as this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the reduction in neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DCPG This compound mGluR8 mGluR8 DCPG->mGluR8 Gi_o Gi/o Protein mGluR8->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel inhibits cAMP ↓ cAMP Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Postsynaptic_receptor Postsynaptic Receptor Glutamate_release->Postsynaptic_receptor Postsynaptic_effect Postsynaptic Effect Postsynaptic_receptor->Postsynaptic_effect

Caption: mGluR8 Signaling Pathway

Data Presentation: Pharmacological vs. Genetic Models

The following tables summarize the quantitative data from studies investigating the effects of this compound administration in wild-type animals and the phenotype of mGluR8 knockout mice.

Table 1: Behavioral Effects

Behavioral Paradigm Effect of this compound (Agonist) Phenotype of mGluR8 Knockout Mice References
Anxiety (Elevated Plus/Zero Maze) Anxiolytic-like effects; reduced measures of anxiety in wild-type mice.Increased anxiety-like behavior. However, some studies report conflicting results, suggesting age or background strain dependency.
Fear Conditioning Dose-dependently inhibited acquisition and expression of conditioned fear.Anxiolytic-like phenotype in a contextual conditioned fear model.
Learning and Memory (Morris Water Maze) Not extensively reported in the provided results.Performance deficits in visuo-spatial learning tasks, though some deficits were linked to the genetic background of the mouse strain.
Locomotor Activity No significant effect on locomotor activity.Conflicting reports of hypoactivity, hyperactivity, or no change.
Response to Stress (c-Fos Expression) Increased c-Fos expression in stress-related brain regions (e.g., amygdala, hypothalamus) in wild-type mice.No increase in c-Fos expression in response to (S)-3,4-DCPG.
Addiction (Conditioned Place Preference) Decreased the acquisition of morphine-induced conditioned place preference.Not explicitly detailed in the provided search results.
Pain Perception Antinociceptive effects in inflammatory and neuropathic pain models. Did not significantly improve thermal nociception in a spinal cord injury model.Not explicitly detailed in the provided search results.
Seizures (Pilocarpine-induced) Anticonvulsive effect with intracerebroventricular administration, but not systemic administration.Not explicitly detailed in the provided search results.

Table 2: Electrophysiological Effects

Parameter Effect of this compound (Agonist) Phenotype of mGluR8 Knockout Mice References
Synaptic Transmission Depressed the fast component of the dorsal root-evoked ventral root potential. Strongly attenuated synaptic transmission from sensory afferents in the lateral amygdala.Not explicitly detailed in the provided search results.
Long-Term Potentiation (LTP) Slightly attenuated LTP induced by a pairing protocol and inhibited LTP by tetanic afferent stimulation in the lateral amygdala.Not explicitly detailed in the provided search results.
Excitatory Postsynaptic Potentials (EPSPs) Reduced the amplitude of monosynaptic EPSPs.Not explicitly detailed in the provided search results.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Fear-Potentiated Startle Test

  • Apparatus: Startle chambers equipped with a load-cell platform to detect whole-body startle responses.

  • Procedure:

    • Acquisition Phase: Rats are placed in the startle chamber. A conditioned stimulus (e.g., light) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). This pairing is repeated several times. This compound or vehicle is injected into the amygdala prior to this phase.

    • Expression Phase: On a subsequent day, the acoustic startle response is measured in the presence and absence of the conditioned stimulus (light). The difference in startle amplitude between these conditions is the fear-potentiated startle.

  • Data Analysis: The amplitude of the startle response is recorded and analyzed. A significant reduction in the fear-potentiated startle in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

2. c-Fos Immunohistochemistry

  • Procedure:

    • Wild-type and mGluR8 knockout mice are administered (S)-3,4-DCPG or vehicle via intraperitoneal injection.

    • Two hours after injection, the mice are deeply anesthetized and perfused with a fixative (e.g., 4% paraformaldehyde).

    • The brains are removed, post-fixed, and sectioned.

    • Brain sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • The sections are then treated with a chromogen (e.g., diaminobenzidine) to visualize the c-Fos positive neurons.

  • Data Analysis: The number of c-Fos positive cells in specific brain regions (e.g., paraventricular nucleus of the hypothalamus, central nucleus of the amygdala) is counted and compared between the different experimental groups.

3. In Vitro Electrophysiology in Brain Slices

  • Procedure:

    • Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Coronal slices containing the region of interest (e.g., lateral amygdala) are prepared using a vibratome.

    • Slices are transferred to a recording chamber and continuously perfused with aCSF.

    • Whole-cell patch-clamp recordings are obtained from neurons in the target region.

    • Synaptic responses are evoked by electrical stimulation of afferent pathways.

    • (S)-3,4-DCPG is bath-applied to the slices to determine its effect on synaptic transmission and plasticity (e.g., LTP).

  • Data Analysis: The amplitude and frequency of excitatory postsynaptic currents (EPSCs) are measured and analyzed before and after drug application.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for cross-validation.

cluster_workflow Experimental Workflow start Start animal_prep Animal Preparation (Wild-type & mGluR8 KO) start->animal_prep drug_admin This compound or Vehicle Administration animal_prep->drug_admin behavioral Behavioral Testing (e.g., Elevated Plus Maze) drug_admin->behavioral electro Electrophysiology (In Vivo or In Vitro) drug_admin->electro immuno Immunohistochemistry (e.g., c-Fos) drug_admin->immuno data_analysis Data Analysis behavioral->data_analysis electro->data_analysis immuno->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow

cluster_logic Cross-Validation Logic hypothesis Hypothesis: This compound effect is mediated by mGluR8 pharmacology Pharmacological Arm: Administer this compound to Wild-Type Animals hypothesis->pharmacology genetic Genetic Arm: Use mGluR8 Knockout Animals hypothesis->genetic pharm_effect Observe Effect (e.g., reduced anxiety) pharmacology->pharm_effect genetic_effect Observe Opposite Effect (e.g., increased anxiety) genetic->genetic_effect pharm_ko_effect Administer this compound to Knockout Animals genetic->pharm_ko_effect validation Target Validated pharm_effect->validation genetic_effect->validation no_effect Observe No Effect pharm_ko_effect->no_effect no_effect->validation

Caption: Logical Relationship for Target Validation

Conclusion

References

Reversibility of Ligand Action at the mGlu8 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the reversibility of agonist-induced effects at the metabotropic glutamate receptor 8 (mGlu8), with a comparative guide to relevant antagonists.

Initial Clarification: It is imperative to begin by clarifying the pharmacology of the 3,4-dicarboxyphenylglycine (DCPG) enantiomers. The user's query focused on the antagonist action of (R)-3,4-DCPG. However, the predominant body of scientific literature establishes that while the (R)-enantiomer acts as an antagonist at AMPA receptors, it is the (S)-enantiomer, (S)-3,4-DCPG, that is a potent and highly selective agonist for the metabotropic glutamate receptor 8 (mGlu8).[1][2][3][4][5] This guide will therefore focus on the well-documented agonistic effects of (S)-3,4-DCPG at the mGlu8 receptor and the reversibility of these effects by known mGlu8 receptor antagonists.

Comparative Analysis of mGlu8 Receptor Antagonists

The reversibility of the effects induced by the mGlu8 agonist (S)-3,4-DCPG can be effectively studied using competitive antagonists. Two such antagonists, (S)-alpha-methyl-2-amino-4-phosphonobutyrate (MAP4) and (RS)-3,4-MDCPG, have been documented to reverse the physiological responses elicited by (S)-3,4-DCPG. The following table summarizes the quantitative data on their antagonist potency.

AntagonistAgonistPreparationMeasured Effect of AgonistAntagonist ConcentrationAntagonist Potency (KD value)Reference
(S)-MAP4(S)-3,4-DCPGNeonatal rat spinal cordDepression of the fast component of the dorsal root-evoked ventral root potential (fDR-VRP)200 µM5.4 ± 1.5 µM
(RS)-MDCPG(S)-3,4-DCPGNeonatal rat spinal cordDepression of the fast component of the dorsal root-evoked ventral root potential (fDR-VRP)100 µM5.0 ± 0.4 µM

Experimental Protocols

Assessing Antagonist Reversibility using Electrophysiology in Neonatal Rat Spinal Cord

This protocol is based on the methodology used to determine the antagonist potency of MAP4 and MDCPG against the (S)-3,4-DCPG-induced depression of the fast dorsal root-evoked ventral root potential (fDR-VRP).

Objective: To quantify the reversible antagonist action of a test compound against the mGlu8 receptor agonist (S)-3,4-DCPG.

Preparation:

  • Isolate the spinal cord from neonatal rats (P0-P4) in a dissecting chamber containing chilled, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 1.3 MgSO4, 2.4 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Hemisect the spinal cord and place one half in a recording chamber, continuously perfused with oxygenated aCSF at room temperature.

  • Position a stimulating electrode on a dorsal root (L3-L5) and a recording suction electrode on the corresponding ventral root.

Procedure:

  • Baseline Recording: Evoke fDR-VRPs by stimulating the dorsal root at a low frequency (e.g., 0.033 Hz). Record stable baseline responses for at least 15-20 minutes.

  • Agonist Application: Apply a concentration of (S)-3,4-DCPG that produces a submaximal depression of the fDR-VRP (e.g., EC50 concentration, approximately 1.3 µM). Perfuse until a stable depressed response is achieved.

  • Antagonist Application: In the continued presence of the agonist, co-apply the antagonist at a known concentration.

  • Assessment of Reversal: Observe and record the fDR-VRP amplitude. A reversal of the agonist-induced depression indicates antagonist activity.

  • Washout: Wash out the antagonist while maintaining the agonist perfusion to observe if the fDR-VRP returns to the depressed state. Subsequently, wash out the agonist to allow the fDR-VRP to return to the baseline level, demonstrating the reversibility of the agonist's effect itself.

  • Dose-Response: To determine the antagonist's potency (KD), construct a concentration-response curve for the agonist in the absence and presence of a fixed concentration of the antagonist. The parallel rightward shift of the curve allows for the calculation of the KD value using the Schild equation.

Visualizations

Signaling Pathway of the mGlu8 Receptor

The mGlu8 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). The dissociated βγ subunits of the G-protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

mGlu8_Signaling_Pathway cluster_membrane Cell Membrane mGlu8R mGlu8 Receptor G_protein Gi/o Protein mGlu8R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunits) K_channel GIRK K⁺ Channel G_protein->K_channel Activates (βγ subunits) cAMP cAMP AC->cAMP Converts from ATP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux S_DCPG (S)-3,4-DCPG (Agonist) S_DCPG->mGlu8R Activates Antagonist Antagonist (e.g., MDCPG) Antagonist->mGlu8R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to Ca_influx->Neuronal_Inhibition Reduced K_efflux->Neuronal_Inhibition Increased

Caption: Simplified signaling pathway of the mGlu8 receptor.

Experimental Workflow for Assessing Reversibility

The following diagram illustrates a generalized workflow for determining the reversibility of an agonist's action by an antagonist.

Reversibility_Workflow cluster_protocol Experimental Protocol A 1. Establish Stable Baseline Recording B 2. Apply Agonist ((S)-3,4-DCPG) A->B C 3. Observe Agonist-Induced Effect (e.g., Depression) B->C D 4. Co-apply Antagonist (e.g., MDCPG) C->D E 5. Measure Reversal of Agonist Effect D->E F 6. Washout Antagonist E->F G 7. Confirm Return of Agonist Effect F->G H 8. Washout Agonist G->H I 9. Confirm Return to Baseline H->I

Caption: Workflow for assessing antagonist reversibility.

References

(R)-3,4-DCPG: A Tale of Two Enantiomers - A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the in vitro and in vivo effects of the enantiomers of 3,4-Dicarboxyphenylglycine (DCPG). While the (S)-enantiomer is a potent and selective agonist of the metabotropic glutamate receptor 8 (mGluR8), the (R)-enantiomer acts as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide delves into their distinct pharmacological profiles, supported by experimental data, and provides detailed methodologies for key experiments.

In Vitro Pharmacological Profile: A Clear Dichotomy

The in vitro activities of the (R) and (S) enantiomers of 3,4-DCPG reveal a stark contrast in their molecular targets and mechanisms of action. This distinct pharmacology underscores the importance of stereochemistry in drug design and development.

(S)-3,4-DCPG is a highly potent and selective agonist for the mGluR8 receptor, a Gi/o-coupled receptor primarily located presynaptically, where it modulates neurotransmitter release. In vitro studies using cells expressing cloned human mGlu receptors have demonstrated that (S)-3,4-DCPG has an EC50 value of 31 nM for the mGlu8a receptor, with over 100-fold selectivity against other mGlu receptor subtypes (mGlu1-7)[1].

(R)-3,4-DCPG , in contrast, exhibits antagonist activity at ionotropic AMPA receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission. Electrophysiological studies on neonatal rat motoneurones have shown that the AMPA receptor antagonist activity of the racemic (RS)-3,4-DCPG resides in the (R)-enantiomer, with an apparent dissociation constant (Kd) of 77 μM[2]. It displays weak or no antagonism at kainate receptors[2][3].

CompoundTargetActionPotency (in vitro)
(S)-3,4-DCPG mGluR8a ReceptorAgonistEC50: 31 nM
This compound AMPA ReceptorAntagonistApparent Kd: 77 μM

In Vivo Effects: Divergent Therapeutic Potential

The distinct in vitro profiles of the (R) and (S) enantiomers translate into markedly different in vivo effects, suggesting their potential application in disparate therapeutic areas.

The Neuro-modulatory and Behavioral Effects of (S)-3,4-DCPG (mGluR8 Agonist)

In vivo studies have largely focused on the (S)-enantiomer due to its high selectivity for mGluR8, a receptor implicated in various neurological and psychiatric disorders.

  • Epilepsy: In a mouse pilocarpine model of status epilepticus, intracerebroventricular administration of (S)-3,4-DCPG was shown to control seizures, highlighting the anticonvulsant potential of mGluR8 activation. However, systemic administration did not show the same effect.

  • Aggression: Studies on the racemic mixture, (RS)-3,4-DCPG, which possesses both mGluR8 agonist and AMPA antagonist properties, showed no significant effect on aggressive behavior in mice. This suggests a complex interplay or lack of synergy between the two actions in this behavioral paradigm.

  • Fear and Anxiety: Injections of (S)-3,4-DCPG into the amygdala, a brain region critical for fear processing, were found to dose-dependently inhibit both the acquisition and expression of conditioned fear in rats. This points to the anxiolytic potential of mGluR8 agonists.

  • Stress: Systemic administration of (S)-3,4-DCPG in mice was observed to increase the expression of c-Fos, a marker of neuronal activity, in stress-related brain regions. This effect was absent in mGluR8 knockout mice, confirming the receptor's role in the central stress response.

The Potential Neuroprotective and Anticonvulsant Effects of this compound (AMPA Antagonist)

While less studied directly, the in vivo effects of this compound can be inferred from the broader class of AMPA receptor antagonists. These compounds are generally investigated for their neuroprotective and anticonvulsant properties. Competitive AMPA antagonists like NBQX have demonstrated anticonvulsant effects in various epilepsy models and have been studied for their neuroprotective potential in ischemia. However, it is important to note that the potency of this compound as an AMPA antagonist is modest compared to other well-characterized antagonists like NBQX, which has an IC50 in the nanomolar range for inhibiting AMPA-induced currents.

CompoundIn Vivo ModelRoute of AdministrationObserved Effects
(S)-3,4-DCPG Pilocarpine-induced status epilepticus (mice)IntracerebroventricularAnticonvulsant
(S)-3,4-DCPG Fear-potentiated startle (rats)Intra-amygdalaInhibition of fear acquisition and expression
(S)-3,4-DCPG Stress-induced c-Fos expression (mice)SystemicIncreased neuronal activity in stress-related brain areas
(RS)-3,4-DCPG Agonistic encounters (mice)IntraperitonealNo significant change in aggressive behavior
This compound (inferred) Epilepsy and Ischemia ModelsSystemicPotential anticonvulsant and neuroprotective effects (based on class)

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.

Signaling Pathways

The activation of mGluR8 by (S)-3,4-DCPG initiates a Gi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In contrast, this compound acts by blocking the ion channel of the AMPA receptor, thereby preventing the influx of sodium and calcium ions that mediate fast excitatory neurotransmission.

mGluR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_DCPG (S)-3,4-DCPG mGluR8 mGluR8 S_DCPG->mGluR8 binds G_protein Gi/o Protein mGluR8->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response leads to AMPA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (Ion Channel) Glutamate->AMPA_R binds R_DCPG This compound R_DCPG->AMPA_R blocks Ion_Flux Na+/Ca2+ Influx AMPA_R->Ion_Flux allows Depolarization Depolarization Ion_Flux->Depolarization causes Electrophysiology_Workflow start Start: Brain Slice Preparation setup Mount Slice in Recording Chamber and Perfuse with aCSF start->setup patch Establish Whole-Cell Patch Clamp Recording from a Neuron setup->patch baseline Record Baseline Synaptic Activity (e.g., EPSCs) patch->baseline application Bath Apply (R)- or (S)-3,4-DCPG baseline->application record_drug Record Synaptic Activity in the Presence of the Drug application->record_drug washout Washout Drug and Record Recovery record_drug->washout analysis Data Analysis: Compare amplitudes, frequencies, and kinetics of synaptic events washout->analysis end End analysis->end In_Vivo_Behavioral_Workflow start Start: Animal Acclimation baseline Baseline Behavioral Testing (e.g., Fear Conditioning Pre-test) start->baseline drug_admin Administer (R)- or (S)-3,4-DCPG or Vehicle (Control) baseline->drug_admin behavioral_test Behavioral Testing (e.g., Fear Conditioning Training and Post-test) drug_admin->behavioral_test data_collection Record and Score Behavior behavioral_test->data_collection analysis Statistical Analysis of Behavioral Data data_collection->analysis end End analysis->end

References

A Comparative Analysis of (R)-3,4-DCPG and NBQX on Synaptic Transmission in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two prominent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX). The focus of this comparison is on their electrophysiological effects and mechanisms of action as studied in hippocampal brain slices, a key ex vivo model for neuropharmacological research.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative parameters for this compound and NBQX, offering a direct comparison of their potency and receptor selectivity.

ParameterThis compoundNBQX
Primary Target AMPA ReceptorAMPA/Kainate Receptors
Mechanism of Action Competitive AntagonistCompetitive Antagonist
Potency (IC50/Kd) Apparent Kd = 77 µM (at AMPA receptors in neonatal rat motoneurones)[1]IC50 = 0.90 µM (for inhibition of excitatory postsynaptic field potentials in rat hippocampal CA1 region)[2]
Selectivity Shows selectivity for AMPA over kainate receptors.[1]Antagonizes both AMPA and kainate receptors.[3]

Mechanism of Action and Signaling Pathways

Both this compound and NBQX exert their effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA receptors. This action prevents the opening of the ion channel associated with the receptor, thereby reducing or blocking the influx of sodium and calcium ions into the postsynaptic neuron. This ultimately leads to a decrease in neuronal excitability and synaptic transmission.

The downstream signaling cascade affected by AMPA receptor antagonism involves multiple pathways. A key pathway inhibited by AMPA receptor antagonists is the extracellular signal-regulated kinase (ERK1/2) pathway, which is crucial for synaptic plasticity and cell survival.

Below are diagrams illustrating the signaling pathway affected by these AMPA receptor antagonists and a typical experimental workflow for their study in hippocampal slices.

AMPA_Antagonist_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->Ion_Channel Activates Antagonist This compound / NBQX Antagonist->AMPAR Competitively Blocks Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to ERK_Pathway ERK1/2 Pathway Depolarization->ERK_Pathway Activates Synaptic_Transmission Excitatory Synaptic Transmission ERK_Pathway->Synaptic_Transmission Modulates

Caption: Signaling pathway of AMPA receptor antagonists.

Experimental_Workflow Start Start: Animal (e.g., Rat, Mouse) Dissection Hippocampus Dissection Start->Dissection Slicing Vibratome Slicing (300-400 µm thick) Dissection->Slicing Incubation Incubation in aCSF (Recovery) Slicing->Incubation Recording Transfer to Recording Chamber (Continuous aCSF Perfusion) Incubation->Recording Baseline Baseline Recording (e.g., fEPSPs) Recording->Baseline Drug_Application Bath Application of This compound or NBQX Baseline->Drug_Application Effect_Recording Record Drug Effect Drug_Application->Effect_Recording Washout Washout Effect_Recording->Washout Analysis Data Analysis (e.g., IC50 calculation) Washout->Analysis

Caption: Experimental workflow for hippocampal slice electrophysiology.

Experimental Protocols

The following is a generalized protocol for the preparation of acute hippocampal slices and subsequent electrophysiological recording to assess the effects of pharmacological agents.

Preparation of Acute Hippocampal Slices
  • Animal Anesthesia and Euthanasia: The experimental animal (typically a rat or mouse) is deeply anesthetized. Following anesthesia, the animal is decapitated.

  • Brain Extraction and Hippocampus Dissection: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The hippocampi are then carefully dissected from the brain.

  • Slicing: The isolated hippocampus is mounted on a vibratome stage, and transverse slices (typically 300-400 µm thick) are cut in the ice-cold, oxygenated aCSF cutting solution.

  • Incubation and Recovery: The slices are transferred to an incubation chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour before recordings commence.

Electrophysiological Recording
  • Slice Transfer: A single hippocampal slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for a period of 20-30 minutes to ensure the health and stability of the slice preparation. The stimulation intensity is adjusted to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.

  • Drug Application: this compound or NBQX is bath-applied to the slice by adding it to the perfusing aCSF at known concentrations. The drug is typically applied for a duration sufficient to observe a stable effect on the fEPSP.

  • Recording of Drug Effect: The fEPSP is continuously monitored during drug application to quantify the extent of inhibition.

  • Washout: Following the recording of the drug's effect, the slice is perfused with drug-free aCSF to observe any potential for recovery of the synaptic response.

  • Data Analysis: The amplitude and/or slope of the fEPSP are measured and analyzed to determine the concentration-response relationship and to calculate parameters such as the IC50 value.

Side-by-Side Comparison of Electrophysiological Effects

  • NBQX: NBQX is a well-characterized and potent competitive antagonist of both AMPA and kainate receptors. In hippocampal slices, it effectively blocks fEPSPs in the CA1 region with a reported IC50 of 0.90 µM. This higher potency makes it a widely used tool to block the majority of fast excitatory synaptic transmission in the hippocampus. However, its lack of selectivity between AMPA and kainate receptors should be considered when interpreting experimental results.

Conclusion

Both this compound and NBQX are valuable pharmacological tools for studying AMPA receptor-mediated synaptic transmission in hippocampal slices. The choice between these two antagonists will depend on the specific experimental goals. NBQX offers high potency for a broad blockade of ionotropic glutamate receptors, while this compound may provide a more selective tool for dissecting the specific role of AMPA receptors, albeit with lower potency. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at understanding the intricate roles of AMPA receptors in hippocampal function and dysfunction.

References

Validating the Specificity of (R)-3,4-DCPG: A Comparative Analysis Using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of (R)-3,4-dicarboxyphenylglycine ((R)-3,4-DCPG), validating its specificity through receptor binding assays and comparing its performance with other relevant compounds.

This compound is the R-enantiomer of the well-characterized group III metabotropic glutamate receptor agonist, (S)-3,4-DCPG. While its counterpart demonstrates high potency and selectivity for the mGlu8a receptor, this compound exhibits a distinct pharmacological profile, primarily acting as an antagonist at ionotropic glutamate receptors. This guide delves into the specifics of its binding profile, supported by experimental data, and provides detailed protocols for researchers to conduct their own validation studies.

Comparative Receptor Binding Profile

To ascertain the specificity of this compound, its binding affinity at various receptors is compared with its enantiomer, (S)-3,4-DCPG, and other standard group III mGluR agonists, L-2-amino-4-phosphonobutyric acid (L-AP4) and (RS)-4-phosphonophenylglycine ((RS)-PPG). The following table summarizes the available quantitative data from receptor binding and functional assays.

CompoundReceptor TargetBinding Affinity/PotencyCompound Type
This compound AMPAK_d_ = 77 µM[1]Antagonist
NMDAFull antagonism at 500 µM[1]Antagonist
KainateWeak antagonistic effectAntagonist
(S)-3,4-DCPG mGluR8aEC_50_ = 31 nM[2][3]Agonist
mGluR1-7EC_50_ or IC_50_ > 3.5 µMAgonist (weak)
NMDALittle to no activity-
KainateLittle to no activity-
L-AP4 mGluR4EC_50_ = 0.9 µMAgonist
mGluR8EC_50_ = 0.06-0.6 µMAgonist
mGluR7EC_50_ = 252 µMAgonist
(RS)-PPG hmGluR8aEC_50_ = 0.2 µMAgonist
hmGluR4aEC_50_ = 5.2 µMAgonist
hmGluR6EC_50_ = 4.7 µMAgonist
hmGluR7bEC_50_ = 185 µMAgonist

Note: K_d_ (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. EC_50_ (half maximal effective concentration) and IC_50_ (half maximal inhibitory concentration) represent the concentration of a drug that gives half of the maximal response or inhibition, respectively.

Experimental Protocols

To validate the binding specificity of a test compound like this compound, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., AMPA, NMDA, or various mGluR subtypes).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]AMPA for AMPA receptors).

  • Test Compound: this compound and other compounds for comparison.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and other unlabeled competitor compounds.

    • Dilute the radioligand to a final concentration at or near its K_d_ value in assay buffer.

    • Thaw and resuspend the receptor membrane preparation in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of an unlabeled standard ligand, radioligand, and membrane preparation.

    • Competitive Binding: Add the serially diluted test compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50_ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the K_i_ (inhibitory constant) value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents (Test Compound, Radioligand, Membrane Preparation) plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) reagents->plate Dispense incubation Incubate to Reach Equilibrium plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis mGluR8_pathway cluster_intracellular Intracellular Signaling mGluR8 mGluR8 G_protein Gi/o Protein mGluR8->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle_release Neurotransmitter Release Ca_channel->Vesicle_release Triggers PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Vesicle_release Modulates S_DCPG (S)-3,4-DCPG S_DCPG->mGluR8 Agonist Binding AMPA_receptor_pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Response AMPA_R AMPA Receptor (Ion Channel) Ion_influx Na+ Influx (Ca2+ influx if Ca2+-permeable) AMPA_R->Ion_influx Opens Channel Glutamate Glutamate Glutamate->AMPA_R Binds and Activates R_DCPG This compound R_DCPG->AMPA_R Blocks Binding Depolarization Membrane Depolarization Ion_influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

References

Safety Operating Guide

Proper Disposal of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (R)-3,4-Dicarboxyphenylglycine ((R)-3,4-DCPG), ensuring the protection of laboratory personnel and the environment.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically use incineration to ensure the complete destruction of the organic compound.[1] this compound should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[1][2][3]

Waste Segregation

Proper segregation of chemical waste is crucial to prevent potentially hazardous reactions.[4]

  • Designate a specific and clearly labeled waste container for "Non-halogenated Organic Acid Waste."

  • Crucially, do not mix this compound with bases, strong oxidizing agents, or other incompatible chemicals.

Waste Container Selection and Labeling

The integrity and labeling of the waste container are essential for safe storage and transport.

  • Use a container compatible with organic acids, such as a high-density polyethylene (HDPE) or glass container with a secure screw-top cap.

  • Ensure the container is in good condition, free from cracks or leaks.

  • The container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "(R)-3,4-Dicarboxyphenylglycine"

    • The approximate quantity of the waste.

Waste Accumulation and Storage

Proper storage of accumulated waste is vital for maintaining a safe laboratory environment.

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA).

  • The SAA should be at or near the point of waste generation.

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Store the waste away from heat sources and direct sunlight.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional and local regulations for waste pickup, documentation, and record-keeping.

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).

  • Collect the rinsate (the rinse liquid) and dispose of it as hazardous waste in your designated organic acid waste container. Each rinse should use a solvent volume of about 5% of the container's capacity.

  • After triple rinsing, deface or remove all chemical labels from the container.

  • The clean, unlabeled container can then be disposed of as regular laboratory trash.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and laboratory supervisor.

  • Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with caution. Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear your full PPE, as outlined in the table above.

  • Containment and Cleanup:

    • Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including paper towels, absorbent pads, and contaminated gloves, must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste: 'Non-halogenated Organic Acid' ppe->segregate container Use Labeled, Compatible Container (HDPE or Glass) segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup incineration Final Disposal: Incineration pickup->incineration cleanup Follow Spill Cleanup Protocol spill->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->storage

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and local regulations to ensure full compliance. Building a strong foundation of laboratory safety and proper chemical handling is paramount for the well-being of all personnel and the protection of our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,4-Dcpg
Reactant of Route 2
(R)-3,4-Dcpg

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.